molecular formula C5H6BrNO3S B2763772 4-(Bromomethyl)furan-2-sulfonamide CAS No. 1955520-01-0

4-(Bromomethyl)furan-2-sulfonamide

Cat. No.: B2763772
CAS No.: 1955520-01-0
M. Wt: 240.07
InChI Key: HXXQCIPEBVZSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)furan-2-sulfonamide () is a furan-based chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 5 H 6 BrNO 3 S and a molecular weight of 240.08 g/mol, this compound features a sulfonamide group and a reactive bromomethyl substituent on its furan ring . The bromomethyl group makes this molecule a versatile intermediate for further chemical modifications, including Suzuki-Miyaura cross-coupling reactions, which are a powerful tool for creating carbon-carbon bonds in the synthesis of more complex molecules . Furan-containing compounds are recognized as privileged scaffolds in pharmaceutical development. The furan ring, a five-membered aromatic heterocycle, often contributes to the biological activity of molecules by participating in hydrogen bonding and π-π stacking interactions with target receptors . Researchers investigate furan derivatives for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . Specifically, sulfonamide-functionalized furans serve as key precursors in the design and synthesis of novel bioactive molecules aimed at addressing drug-resistant pathogens . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)furan-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO3S/c6-2-4-1-5(10-3-4)11(7,8)9/h1,3H,2H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXQCIPEBVZSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CBr)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)furan-2-sulfonamide from Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-(Bromomethyl)furan-2-sulfonamide, a valuable building block in medicinal chemistry. The furan scaffold, particularly when functionalized with a sulfonamide and a reactive bromomethyl group, offers a versatile platform for the development of novel therapeutic agents.[1] This document outlines a rational and efficient multi-step synthesis, beginning with a commercially available substituted furan. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and critical considerations for successful execution.

Strategic Overview: A Three-Stage Approach

The synthesis of the target molecule, 4-(Bromomethyl)furan-2-sulfonamide, is strategically divided into three key stages. This approach allows for the controlled introduction of the required functional groups onto the furan ring, ensuring high regioselectivity and good overall yields. The synthetic journey commences with the establishment of the desired 2,4-substitution pattern on the furan core, followed by the selective modification of the functional groups to arrive at the final product.

Synthesis_Overview Start Ethyl 3-Furoate Intermediate1 Ethyl 4-Furoate-2-sulfonamide Start->Intermediate1 Sulfonation & Amidation Intermediate2 4-(Hydroxymethyl)furan-2-sulfonamide Intermediate1->Intermediate2 Selective Reduction End 4-(Bromomethyl)furan-2-sulfonamide Intermediate2->End Bromination

Figure 1: Overall synthetic workflow from ethyl 3-furoate.

Part A: Establishing the 2,4-Substitution Pattern: Synthesis of Ethyl 4-Furoate-2-sulfonamide

The initial and most critical phase of this synthesis is the regioselective introduction of a sulfonamide group at the 2-position and an ester at the 4-position of the furan ring. This is achieved through a two-step process starting from ethyl 3-furoate, which directs the electrophilic sulfonation to the adjacent, electronically activated C2 position.

Step A1: Sulfonation of Ethyl 3-Furoate

The synthesis begins with the electrophilic sulfonation of ethyl 3-furoate using chlorosulfonic acid.[2] The electron-donating character of the furan ring oxygen and the directing effect of the C3-ester group favor substitution at the C2 position. The reaction is conducted at low temperatures to control the reactivity of the sulfonating agent and minimize side reactions.

Experimental Protocol:

  • In a four-necked one-liter flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve ethyl 3-furoate (0.357 moles) in 500 mL of dichloromethane.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add a solution of chlorosulfonic acid (0.375 moles) in 50 mL of dichloromethane dropwise over 15 minutes, maintaining the internal temperature below -5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 48 hours. The reaction mixture will appear as a green solution with a white solid slurry.

Step A2: Conversion to Sulfonyl Chloride

The resulting sulfonic acid is then converted in situ to the more reactive sulfonyl chloride using phosphorus pentachloride in the presence of pyridine.[2] Pyridine acts as a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Cool the reaction mixture from Step A1 to -10 °C.

  • Add pyridine (0.393 moles) dropwise, keeping the temperature below 0 °C.

  • Subsequently, add phosphorus pentachloride (0.428 moles) portion-wise over 30 minutes, maintaining the temperature below 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture into 500 mL of ice-water.

  • Separate the organic layer, and extract the aqueous layer with 2 x 100 mL of dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield ethyl 2-(chlorosulfonyl)-4-furoate as an oil.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalents
Ethyl 3-furoate140.140.3571.0
Chlorosulfonic acid116.520.3751.05
Pyridine79.100.3931.1
Phosphorus pentachloride208.240.4281.2
Ethyl 2-(chlorosulfonyl)-4-furoate238.64--

Table 1: Reagents for the synthesis of ethyl 2-(chlorosulfonyl)-4-furoate.

Step A3: Amination to Ethyl 4-Furoate-2-sulfonamide

The final step in this stage is the conversion of the sulfonyl chloride to the primary sulfonamide. This is achieved by reacting the crude sulfonyl chloride with ammonium bicarbonate in an aqueous acetone mixture.[2]

Experimental Protocol:

  • Prepare a solution of ammonium bicarbonate (1.137 moles) in 1.5 L of water.

  • In a separate flask, dissolve the crude ethyl 2-(chlorosulfonyl)-4-furoate (0.284 moles) in 500 mL of acetone.

  • Add the acetone solution of the sulfonyl chloride dropwise to the stirred ammonium bicarbonate solution over 15-20 minutes.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the precipitated solid by filtration, wash with a 1:1 mixture of hexane and ethyl acetate, and air-dry to obtain ethyl 4-furoate-2-sulfonamide.

PartA_Workflow A_Start Ethyl 3-Furoate A_Int1 Ethyl 4-furoate-2-sulfonic acid A_Start->A_Int1 Chlorosulfonic Acid A_Int2 Ethyl 2-(chlorosulfonyl)-4-furoate A_Int1->A_Int2 PCl5, Pyridine A_End Ethyl 4-Furoate-2-sulfonamide A_Int2->A_End Ammonium Bicarbonate

Figure 2: Workflow for the synthesis of Ethyl 4-Furoate-2-sulfonamide.

Part B: Selective Reduction to 4-(Hydroxymethyl)furan-2-sulfonamide

With the 2,4-disubstituted furan in hand, the next stage involves the selective reduction of the ester group at the C4 position to a primary alcohol. It is crucial to employ a reducing agent that does not affect the sulfonamide moiety. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both esters and sulfonamides, milder reagents are preferred. Lithium borohydride (LiBH₄) is an excellent choice for the selective reduction of esters in the presence of amides and other functional groups.[3]

Experimental Protocol:

  • In a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend ethyl 4-furoate-2-sulfonamide (0.1 moles) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add lithium borohydride (0.2 moles, 2.0 equivalents) portion-wise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 4-(hydroxymethyl)furan-2-sulfonamide, which can be purified by column chromatography on silica gel.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalents
Ethyl 4-furoate-2-sulfonamide219.220.11.0
Lithium borohydride21.780.22.0
4-(Hydroxymethyl)furan-2-sulfonamide177.18--

Table 2: Reagents for the selective reduction of the ester.

Part C: Bromination to 4-(Bromomethyl)furan-2-sulfonamide

The final transformation is the conversion of the primary alcohol at the C4 position to the corresponding bromide. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a mild and efficient method for this conversion, proceeding with inversion of configuration via an Sₙ2 mechanism.[4][5] This method is generally compatible with a wide range of functional groups, including sulfonamides.

Experimental Protocol:

  • In a dry, two-necked flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)furan-2-sulfonamide (0.05 moles) and triphenylphosphine (0.075 moles, 1.5 equivalents) in 150 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (0.075 moles, 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(bromomethyl)furan-2-sulfonamide.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalents
4-(Hydroxymethyl)furan-2-sulfonamide177.180.051.0
Triphenylphosphine262.290.0751.5
Carbon tetrabromide331.630.0751.5
4-(Bromomethyl)furan-2-sulfonamide240.08--

Table 3: Reagents for the Appel bromination.

PartBC_Workflow B_Start Ethyl 4-Furoate-2-sulfonamide B_End 4-(Hydroxymethyl)furan-2-sulfonamide B_Start->B_End LiBH4, THF C_End 4-(Bromomethyl)furan-2-sulfonamide B_End->C_End PPh3, CBr4, DCM

Figure 3: Workflow for the reduction and bromination steps.

Conclusion

This guide presents a robust and logical synthetic route to 4-(Bromomethyl)furan-2-sulfonamide from a readily available starting material. By carefully selecting reagents and controlling reaction conditions, each step can be performed with high selectivity and in good yield. The protocols provided herein are based on established chemical transformations and offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this important synthetic intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). PMC. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). Chemistry & Biodiversity. [Link]

  • Appel reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (2000).
  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (2024). Chemia. [Link]

  • Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. (2006). ARKIVOC. [Link]

  • PBr3 and SOCl2. (2015). Master Organic Chemistry. [Link]

  • A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. (2015). Chemical Communications. [Link]

  • Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. (2014).
  • (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. (2024). MDPI. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [Link]

  • Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (2022). Frontiers in Chemistry. [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (2010). Beilstein Journal of Organic Chemistry. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Chemical Reviews. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank. [Link]

  • Process for the preparation of brominated derivatives, especially
  • Why some esters can be reduced by sodium borohydride?. (2017). ResearchGate. [Link]

  • Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. (2022). ResearchGate. [Link]

  • Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. (2018). PMC. [Link]

  • Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined .... (n.d.). RSC Publishing. Retrieved from [Link]

  • Chem 115. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]

  • Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. (2015). PMC. [Link]

  • A Novel Sulfonamide, 4-FS, Reduces Ethanol Drinking and Physical Withdrawal Associated With Ethanol Dependence. (2020). PubMed. [Link]

  • Aryl sulfonamides as selective PDE4 inhibitors. (1998). PubMed. [Link]

  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). PubMed. [Link]

  • Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. (2016). PubMed. [Link]

  • PTAB Mediated Open Air Synthesis of Sulfonamides, Thiosulfonates and Symmetrical Disulfanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulphonamides. Part II. The action of amines on ethyl 4-sulphanilamidobenzoate. Some alternative preparative methods for sulphanilamidobenzamides. (1940). Journal of the Chemical Society (Resumed). [Link]

Sources

Furan-Based Sulfonamides: A Technical Guide to Key Biological Targets and Validation Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into various molecular frameworks can significantly modulate physicochemical properties and enhance biological activity.[1][2] When combined with the sulfonamide moiety (—SO₂NH₂), a well-established pharmacophore, the resulting furan-based sulfonamides represent a versatile class of compounds with a wide spectrum of therapeutic potential.[2][3] This technical guide provides an in-depth analysis of the key biological targets of furan-based sulfonamides, offering field-proven insights into their mechanisms of action and the experimental workflows required for their validation. The guide is intended for researchers, scientists, and drug development professionals seeking to explore and exploit the therapeutic promise of this chemical class.

Core Biological Targets and Mechanisms of Action

Furan-based sulfonamides have demonstrated significant activity against several well-validated biological targets. Their mechanism often involves the sulfonamide group acting as a zinc-binding group in metalloenzymes or participating in crucial hydrogen bond interactions within a target's active site.[2] The furan ring contributes to the overall binding affinity, selectivity, and pharmacokinetic profile of the molecule.[1]

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that are crucial for numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[2][4] Their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[4][5]

  • Mechanism of Inhibition: The primary mechanism involves the sulfonamide moiety coordinating directly with the Zn²⁺ ion in the enzyme's active site.[2] The deprotonated sulfonamide nitrogen binds to the zinc ion, displacing a water molecule essential for the catalytic hydration of carbon dioxide.[2] This interaction effectively blocks the enzyme's function. The furan scaffold helps to position the sulfonamide group for optimal interaction and can be modified to achieve selectivity for different CA isoforms.[5]

  • Key Isoforms Targeted:

    • hCA II: A ubiquitous cytosolic isoform, often used as a benchmark for inhibitory activity.[5]

    • hCA IV: A membrane-associated isoform involved in processes like aqueous humor formation in the eye.[4][6]

    • hCA IX: A tumor-associated, membrane-bound isoform that is overexpressed in many hypoxic cancers and contributes to the acidic tumor microenvironment.[4][5] Furan-based sulfonamides have shown promise as selective inhibitors of hCA IX, making them attractive candidates for anticancer therapies.[5]

  • Structure-Activity Relationship (SAR) Insights:

    • Substitution on the furan ring can significantly influence inhibitory potency and isoform selectivity. For example, the introduction of methyl groups on the furan ring has been shown to generally increase inhibitory activity against both hCA II and hCA IX.[5]

    • The position of the sulfonamide group on the furan ring is also critical for activity.

Cyclooxygenases (COX)

Cyclooxygenase enzymes, primarily COX-1 and COX-2, are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[7] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible and is upregulated during inflammation.[7] Selective COX-2 inhibitors are sought after as anti-inflammatory agents with reduced gastrointestinal side effects.[8][9]

  • Mechanism of Inhibition: Furanone-based sulfonamides have been developed as a novel class of selective COX-2 inhibitors.[8][10] The sulfonamide moiety is crucial for binding within the COX-2 active site, often interacting with a secondary pocket that is accessible in COX-2 but not in COX-1, thereby conferring selectivity.[9]

  • Key Examples:

    • Certain 5-aryl-3(2H)furanone derivatives containing a sulfonamide group have demonstrated potent anti-inflammatory and analgesic activity.[8] One such compound showed an ED₅₀ of 0.1 mg/kg/day against adjuvant-induced arthritis, marking it as one of the most potent COX-2 inhibitors reported.[8]

Steroid Sulfatase (STS)

Steroid sulfatase is an enzyme that plays a critical role in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates into their active, unconjugated forms.[11][12] In hormone-dependent cancers, such as breast and prostate cancer, STS activity contributes to the local production of estrogens and androgens that fuel tumor growth.[12]

  • Mechanism of Inhibition: Furan-based compounds, particularly those with a sulfamate (—OSO₂NH₂) or sulfonamide moiety, have been investigated as STS inhibitors.[13][14] The mechanism often involves the inhibitor mimicking the endogenous substrate and irreversibly or reversibly binding to the enzyme's active site.[12] This blockage prevents the hydrolysis of steroid sulfates, thereby reducing the levels of active steroid hormones.[11]

  • Therapeutic Rationale: The development of dual-action inhibitors that target both STS and other key enzymes in steroidogenesis, like aromatase or 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), is an emerging and promising strategy for treating estrogen-dependent diseases.[13][14][15]

Dihydropteroate Synthase (DHPS)

The classic antibacterial action of sulfonamides stems from their ability to inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[16][17] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, making this pathway an excellent target for selective toxicity.[17]

  • Mechanism of Action: Furan-based sulfonamides act as competitive inhibitors of DHPS. They are structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[16][17] By binding to the active site, they prevent the synthesis of dihydropteroate, a precursor to folic acid. This leads to the depletion of essential nucleic acids and amino acids, ultimately halting bacterial growth and replication.[17][] This makes them effective against a range of Gram-positive and Gram-negative bacteria.[16]

Other Emerging Targets

Research into furan-based sulfonamides is expanding, with several other potential targets under investigation for their role in cancer and other diseases:

  • α-Glucosidase: Inhibition of this enzyme can help manage type 2 diabetes. Furan- and thiophene-containing sulfonamides have shown potent α-glucosidase inhibitory activity.[3]

  • Tyrosine Kinases, Matrix Metalloproteinases (MMPs), and Histone Deacetylases (HDACs): These are all critical targets in cancer therapy, and sulfonamide derivatives have shown promise in inhibiting these enzyme families.[19]

  • Anticancer Activity: Beyond specific enzyme inhibition, novel furan sulfonamide derivatives have demonstrated direct anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (A-375) cells, though the precise targets are still under investigation.[20]

Quantitative Data Summary

The inhibitory potency of furan-based sulfonamides is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency.

Compound ClassTarget EnzymeRepresentative PotencyReference
2,5-disubstituted furan-3-sulfonamideshCA IIKᵢ in low nM range
2,5-disubstituted furan-3-sulfonamideshCA IXKᵢ in low nM range[5]
5-Aryl-3(2H)furanone sulfonamideCOX-2ED₅₀ = 0.1 mg/kg (in vivo)
Furan/thiophene sulfonamidesα-GlucosidaseIC₅₀ = 2.03 ± 0.05 µM[3]
Furan-based dual inhibitorSTS / 17β-HSD1IC₅₀ in nM range[13]

Experimental Validation Workflows

The validation of a potential furan-based sulfonamide inhibitor is a critical process that bridges computational predictions with tangible biological outcomes.[21][22] A robust validation workflow is essential to confirm inhibitory potency, specificity, and mechanism of action.[21]

Diagram: General Workflow for Inhibitor Validation

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanism & Specificity cluster_2 Phase 3: Cellular & In Vivo Confirmation A In Silico Screening / HTS B Single-Concentration Enzyme Assay A->B Identify Hits C IC50 Determination (Dose-Response Curve) B->C Confirm Activity D Enzyme Kinetic Studies (e.g., Lineweaver-Burk) C->D Characterize Potent Hits E Determine Mode of Inhibition (Competitive, Non-competitive, etc.) D->E F Selectivity Profiling (Assay against related enzymes) G Confirm Specificity F->G H Cell-Based Assays (e.g., MTT, Proliferation) G->H Validate in Biological Context I In Vivo Models (e.g., Animal models of disease) H->I Confirm cellular activity J Evaluate Efficacy & Safety I->J

Sources

The Pharmacophore Pivot: Unlocking Isoform Selectivity via 4-(Bromomethyl)furan-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)furan-2-sulfonamide represents a specialized "lynchpin" scaffold in medicinal chemistry, primarily utilized in the design of Carbonic Anhydrase Inhibitors (CAIs) . Unlike standard benzene-sulfonamides (e.g., sulfanilamide), the furan core offers distinct lipophilicity and geometric vectors.

The molecule functions as a dual-pharmacophore system :

  • The Anchor: The sulfonamide group (

    
    ) binds the zinc ion in the enzyme's active site.[1][2]
    
  • The Vector: The 4-bromomethyl group serves as a highly reactive electrophilic handle. It allows researchers to attach "tail" moieties that reach the enzyme's outer rim, conferring selectivity between cytosolic isoforms (hCA I, II) and transmembrane tumor-associated isoforms (hCA IX, XII).

This guide details the structural logic, synthetic utility, and biological validation of this scaffold.[2][3]

Chemical Architecture & Reactivity Profile[4]

The molecule is bipartite, consisting of a zinc-binding group (ZBG) and a reactive linker.

Pharmacophore Decomposition
  • Furan Ring (The Scaffold): Acts as a bioisostere for benzene. It is electron-rich (exceeding benzene), which increases the pKa of the sulfonamide group slightly, potentially altering binding kinetics. The 2,4-substitution pattern creates a "meta-like" geometry, directing substituents at a ~120° angle, distinct from the linear 2,5-substitution.

  • Sulfonamide (The ZBG): Must remain primary (

    
    ). Substitution on the nitrogen (
    
    
    
    ) abolishes zinc coordination and destroys CA inhibitory activity.
  • Bromomethyl (The Warhead): An alkyl halide. It is a potent electrophile susceptible to

    
     displacement by nucleophiles (amines, thiols, phenoxides). This is the site of diversity generation .
    
Visualization: The SAR Logic Flow

The following diagram illustrates how the molecule connects chemical structure to biological function.

SAR_Logic Compound 4-(Bromomethyl) furan-2-sulfonamide ZBG Sulfonamide Group (-SO2NH2) Compound->ZBG Scaffold Furan Ring (Linker) Compound->Scaffold Handle Bromomethyl Group (-CH2Br) Compound->Handle Target Zn(II) Ion (Active Site) ZBG->Target Coordination Bond Geometry 2,4-Vector (Non-Linear) Scaffold->Geometry Rigid Orientation Library Tail Derivatization (Selectivity) Handle->Library SN2 Displacement Geometry->Library Directs Tail

Figure 1: Pharmacophore decomposition showing the functional role of each molecular region.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this compound is defined not just by what it is, but by what it becomes upon derivatization.

The Zinc-Binding Anchor (Invariant)

The sulfonamide nitrogen (


) exists in equilibrium between its neutral and ionized (

) forms. The anionic form coordinates to the

ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.
  • Rule: Any steric bulk added here (e.g., N-methylation) reduces potency by

    
    -fold.
    
The Furan Linker (Geometric Control)

Comparison with Thiophene and Benzene analogs:

  • Solubility: Furan derivatives are generally more water-soluble than thiophene or benzene analogs due to the oxygen atom's hydrogen-bond accepting capability.

  • Electronic Effect: The electronegative oxygen reduces the electron density of the aromatic ring compared to thiophene, but the ring remains

    
    -excessive. This influences the acidity of the sulfonamide.
    
  • Isoform Selectivity: The 2,4-substitution pattern is critical.

    • 2,5-disubstituted: Linear.[4] Often hits the hydrophobic wall of the active site (good for hCA II).

    • 2,4-disubstituted: "Bent."[4] This geometry often directs the tail towards the selective pocket (entrance of the active site), which varies significantly between isoforms (e.g., hCA IX has more hydrophilic residues at the rim).

The Bromomethyl Handle (The Variable)

The


 group is too reactive for a final drug (genotoxicity risk). It is replaced to optimize interactions.
Substituent (Replacing Br)Interaction TypeEffect on Potency (hCA II)Effect on Selectivity (hCA IX)

H-BondingModerate (

)
Low

Hydrophobic/StericHigh (

)
Low (Binds all isoforms)

Dipole/StackingHigh (

)
High (Can target specific residues)

HydrophobicHighModerate

Data trends synthesized from Supuran et al. and Hartman et al. [1, 2]

Experimental Protocols

Synthesis of the Scaffold

This protocol describes the generation of the core scaffold from a methyl-furan precursor.

Workflow Logic:

  • Sulfonation: Install the sulfonamide first (usually at C2 due to heteroatom directing effects).

  • Bromination: Radical bromination of the methyl group at C4.

Synthesis_Flow Start 3-Methylfuran-2-carboxylate (Starting Material) Step1 1. Chlorosulfonic acid / 0°C 2. NH4OH (Amidation) Start->Step1 Inter 4-Methylfuran-2-sulfonamide Step1->Inter Step2 N-Bromosuccinimide (NBS) AIBN / CCl4 / Reflux Inter->Step2 Product 4-(Bromomethyl)furan-2-sulfonamide (Target Scaffold) Step2->Product

Figure 2: Synthetic route for generating the bromomethyl scaffold.

Detailed Steps:

  • Sulfonamide Formation: Dissolve 3-methylfuran (or ester equivalent) in DCM at 0°C. Add chlorosulfonic acid (2.5 eq) dropwise. Stir 2h. Quench with ice. Treat the resulting sulfonyl chloride with 25% aqueous

    
     to yield the sulfonamide.
    
  • Bromination: Dissolve the methyl-sulfonamide in

    
     (or benzotrifluoride as a greener alternative). Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux for 4-6 hours.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: The product is a lachrymator and skin irritant; handle in a fume hood.

Biological Assay: Stopped-Flow CO2 Hydration

To validate the activity of derivatives derived from this scaffold, the Stopped-Flow assay is the industry standard for measuring CA inhibition kinetics (


).

Protocol:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Reaction: Mix enzyme (hCA) + Inhibitor with Substrate + Indicator in the stopped-flow chamber.

  • Measurement: Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops due to carbonic acid formation).

  • Calculation: Determine

    
     from the initial velocity curves using the Cheng-Prusoff equation.
    

References

  • Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors.[1][2][4][5][6][7][8][9][10] Bioorganic & Medicinal Chemistry Letters.[4]

  • Hartman, G. D., et al. (1992).[6] 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors.[6] Journal of Medicinal Chemistry, 35(21), 3822-3831.

  • Angeli, A., et al. (2023).[8][9] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[9] Molecules, 28(7), 3220.[9]

  • BenchChem Technical Guide. (2025). Structure-Activity Relationship of Furan-Based Sulfonamides.

Sources

solubility and stability of 4-(Bromomethyl)furan-2-sulfonamide in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical behavior and handling protocols for 4-(Bromomethyl)furan-2-sulfonamide , a compound presenting a distinct "solubility-stability paradox" common to reactive electrophiles in drug discovery.[1]

Executive Summary & Chemical Profile

4-(Bromomethyl)furan-2-sulfonamide is a bifunctional heterocyclic building block.[1][2] Its utility in biological assays is governed by two competing functional groups:

  • The Sulfonamide (

    
    ):  A polar, ionizable group (pKa 
    
    
    
    9.8–10.2) that dictates aqueous solubility limits.
  • The Bromomethyl Group (

    
    ):  A highly reactive electrophile (alkylating agent). This "warhead" is responsible for the compound's instability, driving rapid hydrolysis in water and irreversible covalent binding to nucleophilic buffer components.
    

Critical Directive: This compound must be treated as a transient reagent in aqueous media. It cannot be stored in aqueous buffers. Experimental workflows must be designed to minimize the time between aqueous dilution and biological contact.

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~240.07 g/mol Small molecule, rapid diffusion.[1]
LogP (Octanol/Water) ~0.8 – 1.2Moderate lipophilicity; likely membrane permeable.
pKa (Sulfonamide) ~10.0Neutral at physiological pH (7.4); low aqueous solubility unless ionized (pH > 10).
Reactivity Class Alkyl Halide (Electrophile)High Alert: Reacts with thiols (Cys), amines (Lys, Tris), and water.
Solubility (DMSO) > 50 mMExcellent. Preferred solvent for stock solutions.
Solubility (PBS pH 7.4) < 1 mM (Predicted)Poor. Risk of precipitation upon dilution ("crashing out").

Stability Mechanisms & Buffer Compatibility

The primary failure mode in biological assays is the unintended degradation of the bromomethyl group.

Degradation Pathways

In aqueous environments, the compound undergoes solvolysis (hydrolysis), converting the reactive bromide to an inert alcohol. In the presence of nucleophilic buffers (e.g., Tris), it forms stable, inactive adducts, effectively lowering the concentration of the active drug.

DegradationPathways Compound 4-(Bromomethyl) furan-2-sulfonamide Alcohol 4-(Hydroxymethyl) furan-2-sulfonamide (INACTIVE) Compound->Alcohol Hydrolysis (t1/2 ~mins to hours) Adduct N-Alkylated Buffer Adduct (INACTIVE ARTIFACT) Compound->Adduct Rapid Alkylation Binding Specific Covalent Modification Compound->Binding Desired Mechanism Water H2O (Buffer Solvent) Tris Tris/Glycine (Nucleophilic Buffer) Tris->Adduct Protein Target Protein (Cys/Lys residues) Protein->Binding

Figure 1: Competing pathways for the bromomethyl electrophile. Hydrolysis and buffer alkylation compete with the desired target interaction.

Buffer Selection Matrix

Strict Rule: Avoid all buffers containing primary amines or free thiols.

Buffer SystemCompatibilityNotes
PBS (Phosphate) High Non-nucleophilic.[1] Best choice for stability.
HEPES / MOPS Moderate Generally safe, but the piperazine ring in HEPES can slowly react over long incubations (>24h).
Tris (Tris-HCl) FORBIDDEN Contains a primary amine.[1] Will rapidly react to form an amine adduct, neutralizing the compound.
Glycine FORBIDDEN Primary amine. Reacts rapidly.
DTT / BME FORBIDDEN Reducing agents with thiols. Will react instantly with the bromomethyl group.
DMSO (Cosolvent) Essential Keep final concentration < 1% to avoid enzyme denaturation, but necessary to maintain solubility.

Solubility Guidelines & Handling Protocols

Preparation of Stock Solutions

The bromomethyl group is sensitive to atmospheric moisture.

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid ethanol/methanol as they are nucleophilic and can form ethers.[3]

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize the volume of DMSO added to the assay.

  • Storage: Aliquot into single-use vials. Store at -20°C or -80°C. Do not freeze-thaw repeatedly , as condensation introduces water, accelerating hydrolysis in the stock.

Aqueous Dilution Protocol (The "Crash" Prevention)

Sulfonamides often precipitate when diluted from organic stock into aqueous buffer.

  • Step 1: Place the aqueous buffer (e.g., PBS) in a vortex.

  • Step 2: Slowly inject the DMSO stock into the center of the vortexing buffer.

  • Step 3: Inspect immediately for turbidity (precipitation).

  • Step 4: Use immediately. Do not store aqueous dilutions.

Experimental Methodologies

Protocol A: Kinetic Solubility Determination via Turbidimetry

This protocol determines the maximum concentration of the compound that remains soluble in your specific assay buffer before precipitation occurs.

  • Preparation: Prepare a 50 mM stock solution in anhydrous DMSO.

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Titration:

    • Add 196 µL of Assay Buffer (e.g., PBS, pH 7.4) to wells.

    • Add 4 µL of compound stock at increasing concentrations (resulting in 10, 50, 100, 200, 500 µM final).

    • Control: Add 4 µL pure DMSO to a buffer well (Blank).

  • Incubation: Shake for 10 minutes at Room Temperature (RT).

  • Readout: Measure Absorbance at 620 nm (or similar non-absorbing wavelength).

  • Analysis: A significant increase in OD620 relative to the blank indicates precipitation (aggregation). The solubility limit is the highest concentration before the OD spike.

Protocol B: Stability Monitoring via HPLC

This protocol quantifies the half-life (


) of the compound in buffer to validate assay windows.
  • Setup:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Incubation:

    • Spike compound into PBS (pH 7.4) at 50 µM.

    • Incubate at 37°C (or assay temperature).

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench: Immediately mix aliquot 1:1 with cold Acetonitrile to stop hydrolysis and precipitate proteins (if present).

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring).

    • Parent Peak: 4-(Bromomethyl)furan-2-sulfonamide (Late eluting).

    • Degradant Peak: 4-(Hydroxymethyl)furan-2-sulfonamide (Early eluting, more polar).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Decision Logic for Assay Design

AssayLogic Start Start: Design Bioassay CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is it Tris, Glycine, or contain DTT/BME? CheckBuffer->IsTris SwitchBuffer SWITCH BUFFER Use PBS, HEPES, or MOPS IsTris->SwitchBuffer Yes Proceed Proceed to Solubility Check IsTris->Proceed No SwitchBuffer->Proceed SolubilityTest Perform Turbidimetry (Protocol A) Proceed->SolubilityTest IsSoluble Is soluble at Target Conc? SolubilityTest->IsSoluble Optimize Decrease Conc. OR Increase DMSO % (Max 1-2%) IsSoluble->Optimize No StabilityTest Determine t1/2 (Protocol B) IsSoluble->StabilityTest Yes Optimize->SolubilityTest TimeCheck Is Assay Time < t1/2? StabilityTest->TimeCheck Valid VALID ASSAY SYSTEM TimeCheck->Valid Yes Invalid INVALID: Compound degrades before effect. Use flow/perfusion system. TimeCheck->Invalid No

Figure 2: Decision matrix for validating the use of 4-(Bromomethyl)furan-2-sulfonamide in biological assays.

References

  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative text on reactivity of alkyl halides with buffer amines/thiols).

  • Sigma-Aldrich. Biological Buffers: Selection and Compatibility. (General reference for buffer pKa and nucleophilicity).

Sources

A Theoretical Chemist's Guide to the Reactivity of 4-(Bromomethyl)furan-2-sulfonamide: A Computational Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Bromomethyl)furan-2-sulfonamide is a bifunctional heterocyclic compound poised as a versatile building block in medicinal chemistry and drug development. Its intrinsic reactivity, dictated by the interplay between a highly reactive bromomethyl group and a biologically significant sulfonamide moiety, presents both opportunities for novel syntheses and challenges in controlling reaction selectivity. This technical guide provides a comprehensive framework for leveraging theoretical and computational calculations to predict, understand, and harness the reactivity of this molecule. We will explore its electronic structure, map its reactivity hotspots, model its primary reaction pathways, and provide detailed protocols for in silico analyses that can accelerate its application in targeted drug design. This document is intended for researchers, computational chemists, and drug development professionals seeking to integrate predictive modeling into their synthetic and discovery workflows.

Part 1: Foundational Computational Analysis: Understanding the Molecule's Intrinsic Properties

Before predicting how a molecule will react, we must first understand its fundamental electronic and structural characteristics. The choice of computational methodology is paramount for balancing accuracy with efficiency. Our approach employs a multi-tiered strategy: initial explorations using rapid semi-empirical methods, followed by high-level Density Functional Theory (DFT) for quantitative accuracy.

Rationale for Method Selection

The computational investigation of a molecule like 4-(Bromomethyl)furan-2-sulfonamide, which possesses significant conformational flexibility, necessitates a strategic approach. We advocate for initial conformational searches and geometry optimizations using a fast yet reliable semi-empirical method like GFN2-xTB. This allows for an efficient exploration of the potential energy surface. For subsequent, more precise calculations of electronic properties and reaction energetics, we employ DFT, specifically the wB97XD functional with a 6-311++G(d,p) basis set. This choice is deliberate: the wB97XD functional includes empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions, while the large basis set provides the necessary flexibility to describe the electron distribution accurately.[1]

The Electronic and Structural Landscape

The optimized geometry of 4-(Bromomethyl)furan-2-sulfonamide reveals several key features. The C-Br bond of the bromomethyl group is the longest and weakest C-heteroatom bond, predisposing it to cleavage. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom.

To visualize reactivity, we compute the Molecular Electrostatic Potential (MEP) surface. The MEP map reveals regions of positive potential (electrophilic, prone to nucleophilic attack) and negative potential (nucleophilic, prone to electrophilic attack).

  • Electrophilic Hotspot: A significant region of positive potential is localized on the carbon atom of the bromomethyl group (C-CH₂Br), confirming it as the primary site for nucleophilic attack.

  • Nucleophilic Regions: Negative potential is concentrated around the oxygen atoms of the sulfonamide group and, to a lesser extent, the oxygen atom within the furan ring.

  • Acidic Proton: The hydrogen atom on the sulfonamide nitrogen is electropositive, indicating its acidic character, a key feature for its biological activity as a hydrogen bond donor or for binding to metallic cofactors in enzymes.[2]

Further insight is gained from Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. For 4-(Bromomethyl)furan-2-sulfonamide, the LUMO is predominantly localized on the σ* antibonding orbital of the C-Br bond. This indicates that a nucleophilic attack will target this bond, leading to its cleavage in a substitution reaction.

cluster_molecule 4-(Bromomethyl)furan-2-sulfonamide cluster_reactivity Predicted Reactivity Sites mol Structure Nuc_Attack Primary Site for Nucleophilic Attack Nuc_Attack->mol targets C of CH2Br H_Bond Acidic Proton (H-Bond Donor / Metal Binding) H_Bond->mol N-H proton Ring Furan Ring (Deactivated) Ring->mol π-system

Caption: Key reactivity zones in 4-(Bromomethyl)furan-2-sulfonamide.

Part 2: Modeling Reaction Pathways and Kinetics

With a foundational understanding of the molecule's electronic structure, we can now model its behavior in chemical reactions. The primary reactivity pathway involves the versatile bromomethyl group.

Nucleophilic Substitution at the Bromomethyl Carbon

The bromomethyl group is an excellent electrophile and leaving group, making it highly susceptible to nucleophilic substitution (SN) reactions.[3][4] This is the most synthetically valuable transformation for this molecule, allowing for the attachment of various side chains and pharmacophores. Both SN1 and SN2 mechanisms are plausible, and computational modeling can discern the most likely pathway.

The SN2 pathway involves a backside attack by a nucleophile, proceeding through a single pentavalent transition state. The SN1 pathway would involve the formation of a furfuryl carbocation intermediate, which is stabilized by the aromatic furan ring. Theoretical calculations of the activation energies for both pathways can definitively predict the operative mechanism under given conditions.

Detailed Protocol: Calculating the SN2 Reaction Barrier

This protocol outlines the steps to calculate the activation energy for the reaction of 4-(Bromomethyl)furan-2-sulfonamide with a model nucleophile, ammonia (NH₃).

  • Optimize Reactants: Perform geometry optimizations of the individual reactants, 4-(Bromomethyl)furan-2-sulfonamide and NH₃, at the wB97XD/6-311++G(d,p) level of theory. Perform frequency calculations to confirm they are true minima (zero imaginary frequencies).

  • Optimize Product Complex: Optimize the geometry of the final product (the ammonium salt) and the bromide ion.

  • Locate Transition State (TS):

    • Construct an initial guess for the TS geometry with the N-C bond partially formed and the C-Br bond partially broken.

    • Use a TS optimization algorithm (e.g., Berny algorithm with Opt=TS) to locate the saddle point on the potential energy surface.

  • Verify Transition State: Perform a frequency calculation on the optimized TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the N-C bond forming and C-Br bond breaking).

  • Calculate Activation Energy (ΔG‡): The Gibbs free energy of activation is calculated as the difference between the free energy of the transition state and the sum of the free energies of the reactants.

Table 1: Calculated Activation Barriers for SN2 Reactions

NucleophileSolvent (PCM Model)Calculated ΔG‡ (kcal/mol)
Ammonia (NH₃)Acetonitrile18.5
Methylamine (CH₃NH₂)Acetonitrile17.1
Thiophenol (PhSH)Acetonitrile15.3
Ammonia (NH₃)Water20.1

Note: These are hypothetical values for illustrative purposes. Actual calculations would be required.

The data clearly shows that stronger, more polarizable nucleophiles like thiophenol lead to a lower activation barrier, suggesting a faster reaction. The choice of solvent also plays a critical role, with polar aprotic solvents like acetonitrile favoring the SN2 reaction over polar protic solvents.

G cluster_0 Reaction Coordinate Reactants Reactants (R-CH₂Br + Nu⁻) TS Transition State [Nu---CH₂R---Br]‡ Reactants->TS ΔG‡ Products Products (R-CH₂Nu + Br⁻) TS->Products r_level->ts_level p_level->ts_level Gibbs_Energy Gibbs Free Energy (G)

Caption: Gibbs free energy profile for a model SN2 reaction.

Furan Ring and Sulfonamide Moiety Reactivity

While the bromomethyl group is the primary site of reactivity, the rest of the molecule is not inert. The furan ring is typically susceptible to electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing sulfonamide group deactivates the ring, making such reactions less favorable than the competing nucleophilic substitution.[5] Under harsh acidic conditions, furan rings can also be prone to hydrolysis and ring-opening, a potential side reaction to consider during synthesis and formulation.[6] The sulfonamide N-H proton is acidic and can be deprotonated by a base, which is a crucial step in its mechanism of action as an inhibitor of many enzymes, particularly metalloenzymes like carbonic anhydrase.[2]

Part 3: Application in a Drug Discovery Context

Theoretical calculations transition from academic exercises to powerful drug discovery tools when they are used to guide synthesis and predict biological interactions.

Guiding Rational Synthesis

The kinetic data derived from calculations (Table 1) provides actionable intelligence for the synthetic chemist. To achieve a high yield of a desired product, one can:

  • Select an Optimal Nucleophile: Calculations can rank a series of candidate nucleophiles, prioritizing those with lower activation barriers for follow-up experimental work.

  • Choose the Right Solvent: By modeling the reaction in different solvent environments using implicit solvent models (like PCM), chemists can select a medium that best stabilizes the transition state, thereby accelerating the reaction.

  • Predict Side Products: By calculating the barriers for potential competing reactions (e.g., elimination, or attack at another site), conditions can be tailored to minimize the formation of unwanted byproducts.

Molecular Docking and Target Interaction

Sulfonamides are a well-established class of pharmacophores known to target a wide range of enzymes.[7] A primary example is their ability to act as carbonic anhydrase inhibitors. The deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion in the enzyme's active site.[2] Molecular docking simulations can predict whether derivatives of 4-(Bromomethyl)furan-2-sulfonamide can bind effectively to a target protein.

PDB 1. Obtain Target Structure (e.g., from Protein Data Bank) Prep_P 2. Prepare Protein (Add hydrogens, remove water, assign charges) PDB->Prep_P Dock 4. Perform Docking Simulation (Generate binding poses) Prep_P->Dock Ligand 3. Synthesize & Optimize Ligand (Derivatives of the core scaffold) Ligand->Dock Score 5. Score & Rank Poses (Based on binding energy/affinity) Dock->Score Analyze 6. Analyze Best Pose (Identify key interactions like H-bonds, hydrophobic contacts) Score->Analyze Feedback 7. Feedback to Synthesis (Suggest modifications to improve binding) Analyze->Feedback Feedback->Ligand Iterative Design Cycle

Caption: A typical workflow for molecular docking in drug design.

Detailed Protocol: Molecular Docking Workflow

  • Target Preparation: Obtain the crystal structure of the target protein (e.g., human Carbonic Anhydrase II) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: A derivative of the core molecule (where the bromine has been substituted) is generated in silico. Its geometry is optimized using a DFT method to ensure a low-energy, realistic conformation.

  • Docking Simulation: Define the binding site on the protein. Use a docking program (e.g., AutoDock Vina, Glide) to systematically place the ligand into the binding site in various orientations and conformations.

  • Scoring and Analysis: The program scores each pose based on a function that estimates the binding affinity. The top-scoring poses are analyzed visually to identify key intermolecular interactions, such as the coordination of the sulfonamide to the zinc ion and hydrogen bonds between the ligand and active site residues. This analysis provides a structural hypothesis for the molecule's activity and guides the design of more potent analogs.[8][9]

Conclusion

The reactivity of 4-(Bromomethyl)furan-2-sulfonamide is dominated by the electrophilic nature of its bromomethyl group, making it an ideal substrate for SN2 reactions. Computational chemistry provides an indispensable toolkit for dissecting this reactivity with high fidelity. By calculating electronic properties, mapping reaction energy profiles, and simulating interactions with biological targets, we can transform this simple building block into a lead candidate for drug discovery. The in silico protocols detailed in this guide offer a validated, resource-efficient pathway to accelerate experimental workflows, minimize synthetic dead-ends, and rationally design novel therapeutics with greater precision and speed.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Applications of 2-Furylmethyl Bromide in Modern Chemical Synthesis. [Link]

  • Shakoor, B., et al. (2025). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. [Link]

  • Shakoor, B., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • University of Liverpool. Heterocyclic Chemistry. [Link]

  • Ahmad, B., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Al-Ghorbani, M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • Wang, M., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. PMC. [Link]

  • Usui, Y., et al. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. RSC Publishing. [Link]

  • Cazedey, E. C. L., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers. [Link]

  • Medicinal Chemistry Section, Department of Pharmaceutical Sciences, The University of Kashmir. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Lyons, T. A., et al. (2022). Synthesis and reactivity of dihalofuranones. CORA. [Link]

  • Ayaz, M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • Das, B., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Szatyłowicz, H., et al. (2022). Theoretical calculations of formation and reactivity of o-quinomethide derivatives of resorcin[8]arene with reference to empirical data. PMC. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 4-(Bromomethyl)furan-2-sulfonamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

The pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern oncology research. The sulfonamide moiety is a well-established pharmacophore present in a variety of clinically approved drugs, and its derivatives have demonstrated significant antitumor activity through diverse mechanisms.[1][2][3] These mechanisms include, but are not limited to, carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[1][2] Concurrently, the furan scaffold is a privileged heterocyclic structure found in numerous bioactive compounds, with certain derivatives exhibiting promising cytotoxic effects against various cancer cell lines.[4][5][6] The anticancer activity of furan-based compounds has been attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][5]

The novel compound, 4-(Bromomethyl)furan-2-sulfonamide, represents a logical combination of these two pharmacophores. The bromomethyl group introduces a reactive electrophilic site, potentially enabling covalent interactions with biological nucleophiles, a mechanism employed by some anticancer agents to achieve irreversible target inhibition. This application note provides a comprehensive experimental framework for the initial in vitro characterization of 4-(Bromomethyl)furan-2-sulfonamide, designed to elucidate its cytotoxic potential and provide initial insights into its mechanism of action. The described workflow is structured to progress from broad phenotypic screening to more focused mechanistic assays.

Tiered Experimental Workflow

A systematic, tiered approach is recommended to efficiently characterize the anticancer properties of a novel compound. This workflow ensures that each subsequent experiment is built upon a solid foundation of data from the previous stage.

G A Tier 1: Primary Screening (Cytotoxicity & IC50 Determination) B Tier 2: Mechanistic Elucidation (Apoptosis & Cell Cycle Analysis) A->B Proceed if IC50 is potent C Tier 3: Functional Characterization (Cell Migration & Invasion) B->C Investigate functional consequences D Tier 4: Molecular Target Engagement (Signaling Pathway Analysis) B->D Probe molecular mechanisms

Figure 1. A tiered experimental workflow for the in vitro characterization of 4-(Bromomethyl)furan-2-sulfonamide.

PART 1: Cytotoxicity and IC50 Determination

The initial step is to determine the compound's ability to inhibit cancer cell proliferation and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[7][8]

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 4-(Bromomethyl)furan-2-sulfonamide (stock solution in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 4-(Bromomethyl)furan-2-sulfonamide in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: Example Cytotoxicity Data for 4-(Bromomethyl)furan-2-sulfonamide

Cell LineTissue of OriginIC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value0.8 ± 0.1
A549Lung CarcinomaExperimental Value1.5 ± 0.3
HCT116Colon CarcinomaExperimental Value0.5 ± 0.09
MCF-10ANormal Breast EpitheliumExperimental Value15.2 ± 2.5

PART 2: Mechanistic Assays

If the compound exhibits potent cytotoxicity, the next tier of experiments aims to elucidate the underlying mechanism of cell death. Key processes to investigate are the induction of apoptosis and the perturbation of the cell cycle.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[13][14] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

  • Cancer cells treated with 4-(Bromomethyl)furan-2-sulfonamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described above. Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

G cluster_0 Apoptosis Assay Workflow A Treat cells with 4-(Bromomethyl)furan-2-sulfonamide B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Figure 2. Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[15] Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic DNA fragmentation.[15]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • 70% cold ethanol.

  • Flow cytometer.

  • Treated cancer cells.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 300-500 µL of PI/RNase A staining solution.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.[18]

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Table 2: Example Cell Cycle Distribution Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value

PART 3: Functional Assays

Investigating the compound's effect on cell migration and invasion is crucial, as these processes are hallmarks of cancer metastasis.

Protocol 4: Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration by creating a "wound" in a confluent cell monolayer. The rate of wound closure over time is monitored and quantified.[19][20]

Materials:

  • 6-well or 12-well plates.

  • Sterile 200 µL pipette tip.

  • Microscope with a camera.

Procedure:

  • Create Monolayer: Seed cells in a plate to create a confluent monolayer.

  • Create Wound: Use a sterile pipette tip to make a straight scratch across the center of the monolayer.[21]

  • Wash and Treat: Gently wash with medium to remove detached cells.[21] Add fresh medium containing 4-(Bromomethyl)furan-2-sulfonamide at non-lethal concentrations (e.g., 0.25x IC50).

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).[19]

  • Analysis: Measure the wound area at each time point and calculate the percentage of wound closure relative to time 0.

Protocol 5: Transwell Invasion Assay

Principle: This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis. Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, and their invasion towards a chemoattractant in the lower chamber is quantified.[22]

Materials:

  • Transwell inserts (8 µm pore size).

  • Matrigel.

  • Serum-free medium and medium with 10% FBS.

  • Crystal Violet stain.

Procedure:

  • Coat Inserts: Thaw Matrigel on ice and dilute it with serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate for at least 1 hour at 37°C to solidify.[23]

  • Cell Seeding: Resuspend treated and control cells in serum-free medium and seed them into the upper chamber.[23]

  • Chemoattraction: Add medium containing 10% FBS to the lower chamber as a chemoattractant.[23]

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.[24]

  • Fix and Stain: Fix the invading cells on the lower surface with methanol or ethanol and stain with 0.1% Crystal Violet.[23][24]

  • Quantification: Elute the stain and measure the absorbance, or count the stained cells in multiple fields under a microscope.

PART 4: Molecular Target Engagement

Based on the known mechanisms of sulfonamide and furan derivatives, it is plausible that 4-(Bromomethyl)furan-2-sulfonamide may modulate key cancer-related signaling pathways. Western blotting is the standard technique to investigate changes in protein expression and activation status.[25][26]

G cluster_0 Hypothesized Signaling Pathways cluster_1 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Prolif Proliferation & Survival mTOR->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif2 Proliferation & Migration ERK->Prolif2

Sources

Application Note: High-Resolution Target Identification Using 4-(Bromomethyl)furan-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of 4-(Bromomethyl)furan-2-sulfonamide (4-BFS) as an electrophilic affinity label for the structural interrogation and identification of Carbonic Anhydrase (CA) isoforms. Unlike reversible inhibitors (e.g., acetazolamide), 4-BFS functions as a reactive probe that converts non-covalent affinity into a permanent covalent bond.

This transition from equilibrium binding to irreversible modification allows researchers to:

  • Validate Target Engagement: Confirm physical occupancy of the active site via Mass Spectrometry (MS).

  • Map Active Site Topology: Identify specific nucleophilic residues (Histidine/Cysteine) proximal to the catalytic zinc.

  • Differentiate Isoforms: Exploit subtle differences in active site nucleophiles between CA isoforms (e.g., CA II vs. CA IX).

Chemical Mechanism & Probe Design

To use 4-BFS effectively, one must understand its "Two-Step" mechanism. It acts as a Suicide Substrate or Affinity Label .

  • Recognition (Reversible): The sulfonamide moiety (

    
    ) coordinates with the catalytic Zinc (
    
    
    
    ) ion deep within the CA active site (
    
    
    range).
  • Fixation (Irreversible): The bromomethyl group (

    
    ) is positioned near the entrance of the active site. It undergoes a nucleophilic substitution (
    
    
    
    ), reacting with a localized nucleophile (typically a Histidine residue, such as His64 in hCA II) to form a covalent adduct.
Mechanism of Action Diagram

Mechanism Probe 4-BFS Probe (Sulfonamide + CH2Br) Complex Michaelis Complex (Reversible Binding) Probe->Complex Diffusion Target Carbonic Anhydrase (Zn2+ Active Site) Target->Complex Kd (nM) Reaction SN2 Alkylation (Br- displacement) Complex->Reaction Proximity Effect Adduct Covalent Protein-Ligand Adduct Reaction->Adduct Irreversible

Figure 1: The mechanism of affinity labeling. The sulfonamide directs the probe to the active site, increasing the effective local concentration of the electrophile (bromomethyl) relative to the target nucleophile.

Critical Experimental Considerations

Stability & Handling
  • Hydrolytic Instability: The bromomethyl group is susceptible to hydrolysis in aqueous buffers, converting to the inactive hydroxymethyl derivative.

  • Preparation: Stock solutions must be prepared in anhydrous DMSO and used immediately. Avoid freeze-thaw cycles of the working solution.

Specificity Controls

To prove that labeling is occurring at the active site (and not via random surface alkylation), you must perform a competition assay.

  • Negative Control: Incubate protein with probe.

  • Competition Control: Pre-incubate protein with a saturating concentration (10x) of a non-reactive competitor (e.g., Acetazolamide ) before adding 4-BFS. Labeling should be abolished in this sample.

Protocol A: Intact Protein Mass Spectrometry (Target Validation)

This protocol detects the mass shift corresponding to the covalent addition of the probe.

Calculated Mass Shift:

  • Formula of addition:

    
     (Probe minus HBr)
    
  • Mass Shift (

    
    ):  +160.02 Da (approximate, calculate exact based on isotope).
    
Materials
  • Purified Carbonic Anhydrase (e.g., hCA II) (10 µM in reaction buffer).

  • Reaction Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl (Avoid Tris or buffers with nucleophiles).

  • 4-BFS (10 mM stock in DMSO).

  • Acetazolamide (10 mM stock in DMSO).

  • LC-MS grade Formic Acid and Acetonitrile.

Workflow
  • Preparation: Dilute protein to 10 µM in Reaction Buffer.

  • Competition Step (Control): In Tube A, add Acetazolamide (final 100 µM). In Tube B, add DMSO vehicle. Incubate 15 min at RT.

  • Labeling: Add 4-BFS to both tubes (final 20–50 µM).

    • Note: Keep DMSO concentration < 2%.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Analysis: Analyze via ESI-TOF or Orbitrap MS (Deconvoluted spectra).

Expected Results:

Sample Observed Mass Interpretation
Native Enzyme 29,114 Da (Example) Unmodified protein.
Tube B (Probe) 29,274 Da (+160 Da) Successful Covalent Labeling.

| Tube A (Competitor) | 29,114 Da | Protection observed. Confirms active-site specificity. |

Protocol B: Peptide Mapping (Binding Site Identification)

To identify which residue is modified (e.g., His64 vs. His3), perform a bottom-up proteomic analysis.

Workflow Diagram

Workflow Step1 Incubate Protein + 4-BFS (60 min, 37°C) Step2 Denature, Reduce (DTT), Alkylate (IAM) Step1->Step2 Step3 Trypsin Digestion (Overnight) Step2->Step3 Step4 LC-MS/MS Analysis (DDA Mode) Step3->Step4 Step5 Bioinformatics Search Step4->Step5 Database Protein Database (Uniprot) Database->Step5 Reference

Figure 2: Bottom-up proteomics workflow for mapping the site of covalent modification.

Detailed Steps
  • Labeling: Perform labeling as in Protocol A.

  • Cleanup: Remove excess probe using a Zeba Spin Desalting Column or acetone precipitation.

  • Denaturation: Resuspend pellet in 8M Urea / 50 mM NH₄HCO₃.

  • Reduction/Alkylation:

    • Add DTT (5 mM, 30 min, 56°C).

    • Add Iodoacetamide (15 mM, 20 min, Dark). Note: This alkylates free Cysteines.

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

  • LC-MS/MS: Run on a high-resolution instrument (e.g., Thermo Q-Exactive).

Data Analysis Parameters (MaxQuant / Proteome Discoverer)
  • Fixed Modification: Carbamidomethyl (C) (from Iodoacetamide).

  • Variable Modification:

    • Name: FuranSulfonamide (Custom).

    • Composition: Add C(5) H(3) N(1) O(3) S(1) (assuming HBr loss).

    • Target Residues: Histidine (H) , Lysine (K), Cysteine (C).[1]

  • Validation: Look for the specific peptide containing the active site Histidine (e.g., in hCA II, the peptide containing His64 ).

Troubleshooting & Optimization

IssueProbable CauseSolution
No Labeling Observed Hydrolysis of probeUse fresh anhydrous DMSO stock. Ensure buffer pH is not > 8.0 (too rapid hydrolysis).
Non-specific Labeling Concentration too highTitrate probe down (10 µM - 100 µM). Reduce incubation time.
Precipitation Probe insolubilityEnsure final DMSO concentration is 1-2%. Add probe slowly while vortexing.
No Competition Competitor affinity too lowUse a high-affinity competitor (Acetazolamide,

nM) at 10-50x molar excess.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Cravatt, B. F., et al. (2008).[2] Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414.[2]

  • Wong, S. C., et al. (1972).[3] Covalent labeling of the active site of human carbonic anhydrase B with N-bromoacetylacetazolamide. Journal of Biological Chemistry, 247(12), 3810-3821.

  • Niphakis, M. J., & Cravatt, B. F. (2014).[4] Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377.

  • Angeli, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621.

Sources

Topic: A Tiered Protocol for Assessing the In Vitro Permeability of 4-(Bromomethyl)furan-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The assessment of membrane permeability is a cornerstone of early-stage drug development, providing critical insights into a compound's potential for oral absorption and its overall pharmacokinetic profile. This application note presents a detailed, tiered protocol for characterizing the in vitro permeability of 4-(Bromomethyl)furan-2-sulfonamide, a novel small molecule featuring a furan ring, a sulfonamide group, and a reactive bromomethyl moiety. Given the unique structural characteristics—particularly the electrophilic bromomethyl group which may confer instability—a systematic approach is essential. This guide begins with crucial pre-assessment steps, including solubility and stability profiling. It then details a tiered experimental workflow: (1) an initial high-throughput screen for passive permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA), followed by (2) the gold-standard Caco-2 bidirectional assay to evaluate intestinal absorption and identify potential active efflux. This comprehensive strategy enables a robust preliminary assignment to the Biopharmaceutics Classification System (BCS), guiding future formulation and development decisions.

Introduction: The Imperative of Permeability Profiling

A drug's ability to cross biological membranes is a fundamental determinant of its therapeutic efficacy. The Biopharmaceutics Classification System (BCS) provides a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability, two key parameters governing oral drug absorption.[1][2] This system is instrumental in drug development, allowing for streamlined regulatory pathways, including biowaivers for certain drug classes.[3][4]

4-(Bromomethyl)furan-2-sulfonamide presents a unique profile for investigation. Its key structural features include:

  • A Furan Ring: A five-membered aromatic heterocycle that contributes to the molecule's overall lipophilicity.[5]

  • A Sulfonamide Group: A polar functional group common in many clinically successful drugs, which can influence solubility and hydrogen bonding potential.

  • A Bromomethyl Group: A reactive alkyl halide that may be susceptible to hydrolysis or reaction with biological nucleophiles. This feature necessitates careful stability assessment prior to and during permeability experiments.

This document provides a self-validating, tiered protocol designed to comprehensively characterize the permeability of this compound, accounting for its specific chemical nature.

Pre-Assay Validation: Foundational Physicochemical & Stability Analysis

Before commencing permeability studies, it is critical to establish the compound's fundamental properties in relevant biological media. These steps ensure data integrity and proper interpretation of the final permeability results.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Solubility is the first pillar of the BCS. The assay must be conducted at concentrations well below the solubility limit to avoid precipitation, which would invalidate permeability calculations. This protocol determines the thermodynamic solubility across a physiologically relevant pH range.[6]

Protocol:

  • Prepare buffers at pH 1.2, 4.5, and 6.8 (to represent the stomach and intestinal environments).

  • Add an excess amount of 4-(Bromomethyl)furan-2-sulfonamide to each buffer in separate glass vials.

  • Agitate the vials at 37°C for 24 hours to ensure equilibrium is reached.

  • Filter the samples (e.g., using a 0.45 µm PTFE filter) to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • A drug is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over the pH range of 1.2 to 6.8.[2]

Assay Buffer Stability Assessment

Rationale: The reactive bromomethyl group could lead to degradation of the parent compound during the assay incubation period. This experiment verifies that the measured flux is from the intact compound and not a degradant.

Protocol:

  • Prepare the primary transport buffer to be used in the cell-based assays (e.g., Hanks' Balanced Salt Solution, HBSS, at pH 7.4).

  • Spike 4-(Bromomethyl)furan-2-sulfonamide into the buffer at the final assay concentration (e.g., 10 µM).

  • Incubate the solution at 37°C.

  • Take samples at time points corresponding to the planned experiment duration (e.g., 0, 30, 60, and 120 minutes).

  • Immediately analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Acceptance Criterion: The compound is considered stable if >95% of the initial concentration remains at the final time point. If significant degradation occurs, the experimental design must be modified (e.g., shorter incubation times).

A Tiered Approach to Permeability Assessment

This protocol employs a two-tiered strategy to build a comprehensive permeability profile efficiently.

G cluster_0 Overall Workflow A Compound Synthesis & Characterization B Tier 0: Pre-Assay Solubility & Stability A->B C Tier 1: PAMPA (Passive Permeability Screen) B->C D Tier 2: Caco-2 Bidirectional Assay (Absorption & Efflux) C->D E Data Analysis & Preliminary BCS Classification D->E

Caption: Tiered workflow for in vitro permeability assessment.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that models passive, transcellular diffusion.[7] A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment. This provides a rapid, cost-effective measure of a compound's intrinsic passive permeability.[8][9]

G cluster_pampa PAMPA Workflow P1 Coat PVDF filter plate with lipid solution P4 Assemble 'Sandwich' (Donor on Acceptor) P1->P4 P2 Add buffer to acceptor plate P2->P4 P3 Add test compound to donor plate P3->P4 P5 Incubate (e.g., 5 hours) at room temperature P4->P5 P6 Separate plates & collect samples from both chambers P5->P6 P7 Quantify concentrations via LC-MS/MS P6->P7 P8 Calculate Permeability Coefficient (Pe) P7->P8

Caption: Step-by-step workflow for the PAMPA experiment.

Detailed Protocol:

  • Membrane Preparation: Coat the wells of a 96-well filter donor plate with a solution of 1% lecithin in dodecane. Allow the solvent to evaporate completely.

  • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a solubilizing agent if necessary (e.g., 5% DMSO).

  • Donor Plate: Add the test compound solution (e.g., 10 µM in pH 7.4 buffer) to the lipid-coated donor plate.

  • Assembly & Incubation: Carefully place the donor plate onto the acceptor plate, creating the "sandwich." Incubate at room temperature with gentle shaking for 2 to 5 hours.[7]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference standard of the initial donor concentration.

  • Quantification: Analyze all samples by LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequil) ] * ( VD * VA / (VD + VA) ) / ( Area * time ) Where CA(t) is the concentration in the acceptor well at time t, Cequil is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, and Area is the surface area of the membrane.

Data Interpretation (PAMPA):

Permeability (Pe) (x 10⁻⁶ cm/s)ClassificationPredicted Absorption
< 1LowLow
1 - 10MediumModerate
> 10HighHigh
Tier 2: Caco-2 Bidirectional Permeability Assay

Principle: The Caco-2 assay is the industry gold standard for predicting human intestinal permeability.[10][11] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes over ~21 days, forming tight junctions and expressing key drug transporters (e.g., P-glycoprotein, P-gp).[12][13] By measuring transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions, one can determine not only passive permeability but also the extent of active efflux.[11]

G cluster_caco2 Caco-2 Bidirectional Assay Workflow C1 Seed Caco-2 cells on Transwell® inserts C2 Culture for 21 days to form monolayer C1->C2 C3 Monolayer Integrity Check: 1. TEER Measurement 2. Lucifer Yellow Assay C2->C3 C4 Initiate Transport: Dose Compound to Donor Side (Apical or Basolateral) C3->C4 C5 Incubate at 37°C (e.g., 2 hours) C4->C5 C6 Sample Receiver Side at Timed Intervals C5->C6 C7 Quantify Samples via LC-MS/MS C6->C7 C8 Calculate Papp (A→B & B→A) and Efflux Ratio C7->C8

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 24-well format) and culture for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[12]

  • Monolayer Integrity Validation:

    • Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of each monolayer. Values should be >200 Ω·cm² to confirm tight junction integrity.[14]

    • Lucifer Yellow Permeability: Include Lucifer Yellow, a fluorescent, cell-impermeable marker, with the test compound. The apparent permeability of Lucifer Yellow should be very low (<100 nm/s) to confirm monolayer integrity.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed (37°C) HBSS buffer.

    • A→B (Absorptive) Direction: Add the dosing solution (10 µM 4-(Bromomethyl)furan-2-sulfonamide in HBSS) to the apical (upper) chamber. Fill the basolateral (lower) chamber with fresh HBSS.

    • B→A (Secretory) Direction: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Perform experiments in triplicate or quadruplicate.[14]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 60 and 120 minutes), take a sample from the receiver chamber, replacing the volume with fresh buffer. Take a final sample from the donor chamber at the end of the experiment.

  • Quantification: Analyze all samples by a validated LC-MS/MS method.

  • Calculations:

    • Apparent Permeability Coefficient (Papp): Calculate for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux rate into the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[12]

    • Efflux Ratio (ER): Calculate the ratio of secretory to absorptive permeability: ER = Papp (B→A) / Papp (A→B)

Data Interpretation (Caco-2):

Papp (A→B) (x 10⁻⁶ cm/s)ClassificationPredicted Human Absorption
< 2Low< 50%
2 - 20Medium50 - 89%
> 20High≥ 90%
Efflux Ratio (ER)Interpretation
< 2.0No significant active efflux
≥ 2.0Compound is a likely substrate of an efflux transporter (e.g., P-gp)[11]

Data Synthesis and Preliminary BCS Classification

By combining the results from the pre-assay and permeability studies, a preliminary BCS classification can be made.[15] This classification is a powerful tool for guiding further drug development efforts.

Hypothetical Data Summary for 4-(Bromomethyl)furan-2-sulfonamide:

ParameterResultInterpretation
Solubility Highest dose soluble in < 250 mL across pH 1.2-6.8High Solubility
Stability >98% parent remaining after 2 hours in HBSS at 37°CStable for assay duration
PAMPA Pe 12.5 x 10⁻⁶ cm/sHigh Passive Permeability
Caco-2 Papp (A→B) 1.5 x 10⁻⁶ cm/sLow Permeability
Caco-2 Papp (B→A) 7.5 x 10⁻⁶ cm/s-
Caco-2 Efflux Ratio 5.0Significant Efflux

Analysis of Hypothetical Data: In this example, the PAMPA assay suggests the compound has high intrinsic passive permeability. However, the Caco-2 A→B result is low, and the efflux ratio is high (5.0). This discrepancy strongly indicates that while the compound can cross membranes passively, it is actively pumped out by efflux transporters in the Caco-2 cells. This efflux is the limiting factor for its net absorption. Based on its high solubility and low (net) permeability, 4-(Bromomethyl)furan-2-sulfonamide would be classified as a BCS Class III compound.[2]

G Sol High Solubility? Perm High Permeability? (Caco-2 Papp A→B) Sol->Perm Yes node_no_sol Class1 BCS Class I Perm->Class1 Yes Class3 BCS Class III Perm->Class3 No Class2 BCS Class II Class4 BCS Class IV Perm_no_sol High Permeability? (Caco-2 Papp A→B) node_no_sol->Perm_no_sol No Perm_no_sol->Class2 Yes Perm_no_sol->Class4 No

Caption: Decision tree for Biopharmaceutics Classification System (BCS).

Conclusion

This application note provides a robust, tiered framework for the in vitro permeability assessment of 4-(Bromomethyl)furan-2-sulfonamide. By integrating essential pre-assay characterization with a logical progression from high-throughput passive screening (PAMPA) to a comprehensive cell-based model of human intestinal absorption (Caco-2), researchers can generate reliable and interpretable data. This approach not only determines the apparent permeability but also elucidates underlying transport mechanisms, such as active efflux, which are critical for understanding a compound's pharmacokinetic potential. The resulting data enables an early and evidence-based BCS classification, which is invaluable for making informed decisions in the drug discovery and development pipeline.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC ECVAM Database Service on Alternative Methods to Animal Experimentation. [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. [Link]

  • Khan, F. N., et al. (2023). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Research International. [Link]

  • Hilaris Publisher. (2023). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Journal of Pharmaceutics & Drug Delivery Research. [Link]

  • Agno Pharmaceuticals. Biopharmaceutical Classification System. [Link]

  • Creative Biolabs. MDCK Permeability. [Link]

  • Singh, Y., & Chalasani, K. (n.d.). Caco2 assay protocol. Bio-protocol. [Link]

  • Wikipedia. Biopharmaceutics Classification System. [Link]

  • Shah, P., & Flahive, K. (2017). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery. Humana Press. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • Creative Bioarray. In Vitro Permeability Assay. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • Feng, M. R., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. Journal of Pharmaceutical Sciences. [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • Tsume, Y., et al. (2022). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics. [Link]

  • GÜL, M., & KILIÇ, E. (2019). Evaluation of drug permeability methods recommended by health authorities. Journal of Research in Pharmacy. [Link]

  • Journal of Research in Pharmacy. (2020). Evaluation of drug permeability methods recommended by health authorities. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Volpe, D. A. (2022). BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Nivrutti, B. P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-(Bromomethyl)furan-2-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Bromomethyl)furan-2-sulfonamide Synthesis

Topic: Improving the Yield of 4-(Bromomethyl)furan-2-sulfonamide

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: Optimize the Wohl-Ziegler bromination of 4-methylfuran-2-sulfonamide to minimize ring degradation and maximize regioselectivity.

Executive Technical Analysis

The synthesis of 4-(Bromomethyl)furan-2-sulfonamide typically involves the radical bromination of 4-methylfuran-2-sulfonamide using N-Bromosuccinimide (NBS).

The Core Problem: The furan ring is an electron-rich heterocycle that is exceptionally prone to Electrophilic Aromatic Substitution (SEAr) and Acid-Catalyzed Decomposition .

  • Regioselectivity Competition: NBS can react via two distinct pathways:

    • Path A (Desired): Radical abstraction of the benzylic proton (methyl group)

      
       Bromomethyl product.
      
    • Path B (Undesired): Electrophilic attack on the furan ring (typically at C5 or C3), leading to ring-brominated impurities.

  • Autocatalytic Decomposition: The reaction produces Hydrogen Bromide (HBr) as a byproduct. Furan rings are acid-sensitive ("acidophobic"). Even trace HBr can initiate polymerization (tar formation) or hydrolysis of the sulfonamide, drastically reducing yield.

The Solution Strategy: To improve yield, you must suppress the ionic pathway (Path B) and neutralize HBr instantaneously .

Troubleshooting Guide & Optimization Protocol

Q1: My reaction turns black/tarry within 30 minutes. What is happening?

Diagnosis: Acid-catalyzed polymerization of the furan ring. Root Cause: The HBr byproduct generated during the radical chain reaction is protonating the furan ring, leading to ring opening and polymerization. The Fix: Implement an In-Situ Acid Scavenger .

  • Protocol Adjustment: Add 2.0 - 5.0 equivalents of solid, anhydrous Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) directly to the reaction mixture.

  • Why: These weak bases neutralize HBr as it forms without being basic enough to deprotonate the sulfonamide or cause hydrolysis.

Q2: I am seeing significant ring-brominated impurities (e.g., 5-bromo-4-methyl...). How do I stop this?

Diagnosis: The reaction is favoring the ionic (SEAr) mechanism over the radical mechanism. Root Cause:

  • Solvent Polarity: Polar solvents (like Acetonitrile or DMF) stabilize the ionic transition states, favoring ring bromination.

  • Lack of Radical Initiation: Insufficient radical flux allows the slower ionic reaction to dominate.

The Fix: Switch to a Non-Polar Solvent and optimize Initiation .

ParameterStandard (Low Yield)Optimized (High Yield) Reasoning
Solvent Acetonitrile or DCMTrifluorotoluene (PhCF₃) or Benzene Non-polar solvents destabilize ionic intermediates, shutting down ring bromination. PhCF₃ is a greener CCl₄ alternative.
Initiator None or Thermal onlyAIBN (0.1 eq) + Visible Light High radical flux is required to outcompete the ionic pathway.
Concentration High (>0.5 M)Dilute (0.1 - 0.2 M) Lower concentration favors the intramolecular radical chain over intermolecular polymerization.
Q3: The product decomposes during column chromatography. How do I purify it?

Diagnosis: Silica gel acidity is hydrolyzing the reactive bromomethyl group or degrading the furan. The Fix: Neutralize the Stationary Phase.

  • Pre-treatment: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et₃N) before packing the column.

  • Elution: Run the column with 0.5% Et₃N in the mobile phase to maintain basicity.

  • Alternative: Use neutral alumina instead of silica gel if decomposition persists.

Optimized Experimental Protocol

Reaction: Wohl-Ziegler Bromination of 4-methylfuran-2-sulfonamide.

Reagents:

  • Substrate: 4-methylfuran-2-sulfonamide (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove free bromine.

  • Radical Initiator: Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Scavenger: Anhydrous NaHCO₃ (3.0 eq)

  • Solvent:

    
    -Trifluorotoluene (PhCF₃) [0.15 M]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Charging: Add the substrate, recrystallized NBS, AIBN, and finely powdered NaHCO₃ to the flask.

  • Solvent Addition: Add anhydrous PhCF₃. Do not use DCM or Acetonitrile.

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes to remove oxygen (a radical quencher).

  • Initiation: Heat the mixture to 80°C (Reflux) while irradiating with a visible light source (e.g., 200W tungsten lamp or blue LED) to boost radical generation.

  • Monitoring: Monitor by TLC every 30 minutes. The reaction typically completes in 1-3 hours. Stop immediately upon consumption of starting material to prevent over-bromination.

  • Work-up:

    • Cool to Room Temperature.[1]

    • Filter off the succinimide and inorganic salts through a celite pad.

    • Concentrate the filtrate under reduced pressure at <40°C (Heat sensitive!).

  • Purification: Purify immediately via flash chromatography on Et₃N-neutralized silica gel (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired radical pathway and the yield-killing ionic pathway.

G Start 4-Methylfuran-2-sulfonamide + NBS Radical_Init Radical Initiation (AIBN/Light/Heat) Start->Radical_Init Non-Polar Solvent (PhCF3) Ionic_Path Polar Solvent / No Light Start->Ionic_Path Polar Solvent Benzylic_Radical Benzylic Radical Intermediate Radical_Init->Benzylic_Radical -H• Byproduct_HBr HBr Formation Radical_Init->Byproduct_HBr Side reaction Product 4-(Bromomethyl)furan-2-sulfonamide (TARGET) Benzylic_Radical->Product +Br• Ring_Attack Electrophilic Attack (Ring Bromination) Ionic_Path->Ring_Attack Ring_Attack->Byproduct_HBr Polymer Black Tar / Polymer (YIELD LOSS) Byproduct_HBr->Polymer Acid Catalysis Scavenger NaHCO3 Scavenger Scavenger->Byproduct_HBr Neutralizes

Caption: Kinetic competition in furan bromination. Path A (Top) is favored by non-polar solvents and radical initiators. Path B (Bottom) leads to decomposition via HBr, which must be neutralized by a scavenger.

References

  • Wohl-Ziegler Bromination Mechanism & Conditions

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.

  • Furan Sensitivity & Acid Scavenging

    • Keegstra, M. A. (1992). "The reaction of furans with N-bromosuccinimide." Tetrahedron, 48(13), 2681-2690. (Describes the necessity of base to prevent ring opening).

  • Use of Trifluorotoluene as a Green Solvent

    • Ogawa, A., et al. (2013). "Trifluorotoluene as a highly efficient solvent for radical reactions." Journal of Organic Chemistry. (Validates PhCF3 as a CCl4 replacement).

  • General Furan Sulfonamide Synthesis

    • BenchChem Technical Guide. "A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds." (Provides context on sulfonamide stability).

Sources

common side products in the bromination of methylfuran sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MFS-BR-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The "Schizophrenic" Substrate

Welcome to the technical support center for furan functionalization. You are likely here because your bromination of a methylfuran sulfonamide did not go as planned.

This substrate presents a unique "triad of reactivity" that often leads to competing pathways:

  • The Furan Ring: An electron-rich diene, hyper-sensitive to Electrophilic Aromatic Substitution (EAS) and acid-catalyzed ring opening.

  • The Methyl Group: A benzylic-like position susceptible to radical bromination (Wohl-Ziegler).

  • The Sulfonamide: A functional group capable of N-bromination and directing effects.

This guide troubleshoots the three most common failure modes: Regio-scrambling (Ring vs. Chain) , The "Black Tar" (Acid Decomposition) , and N-Bromination artifacts .

Diagnostic Flowchart

Before adjusting your protocol, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start Start: Analyze Crude Mixture CheckNMR Check 1H NMR / TLC Start->CheckNMR IsRingBr New aromatic signal? Loss of Ring H? CheckNMR->IsRingBr Clean signals IsTar Black/Dark reaction? Broad/messy NMR? CheckNMR->IsTar Complex Mixture IsMethylBr New CH2 singlet (~4.4 ppm)? IsRingBr->IsMethylBr No IssueIonic ISSUE: Ionic Bromination (Ring Substitution) IsRingBr->IssueIonic Yes (Wrong Isomer) IsNHShift Sulfonamide NH gone or shifted? IsMethylBr->IsNHShift No (SM left?) IssueRadical SUCCESS: Radical Bromination (Target: Side Chain) IsMethylBr->IssueRadical Yes (Target) IssueDecomp ISSUE: Acid-Catalyzed Ring Opening IsTar->IssueDecomp Yes IssueNBr ISSUE: N-Bromination (Reversible) IsNHShift->IssueNBr Yes

Figure 1: Diagnostic decision tree for analyzing crude bromination mixtures.

Module 1: Regioselectivity (Ring vs. Methyl)

The Issue: You intended to brominate the methyl group (radical pathway), but the bromine ended up on the furan ring (ionic pathway).

The Science: Furan is


-excessive.[1] Unlike benzene/toluene, where radical bromination is distinct from EAS, furan is so reactive that ionic bromination competes even under radical conditions . If the concentration of molecular bromine (

) builds up, or if the solvent is too polar, the EAS pathway dominates.

Troubleshooting Table:

VariableFor Radical Bromination (Methyl Target)For Ionic Bromination (Ring Target)
Solvent Non-polar: PhCF3 (Trifluorotoluene), Benzene,

(banned).
Polar Aprotic: DMF , MeCN , Propylene Carbonate.
Reagent NBS (Slow addition) + Radical Initiator.NBS (Stoichiometric) or

(careful control).
Initiator AIBN or Benzoyl Peroxide (BPO) + Light/Heat.None. Perform in dark if possible.
Temperature Reflux (to activate initiator).

to

(to suppress side reactions).

Corrective Action (For Methyl Bromination):

  • Switch Solvent: Move from MeCN/DCM to PhCF3 (Benzotrifluoride). It mimics

    
    's radical-promoting properties but is greener.
    
  • Slow Addition: Add NBS portion-wise or as a solution over 1 hour. Keeping [NBS] low prevents the formation of high local concentrations of

    
    .
    
  • Light Source: Use a tungsten lamp (500W) or blue LED to accelerate the radical chain propagation.

Module 2: The "Black Tar" (Ring Decomposition)

The Issue: The reaction mixture turns black/viscous. Yield is negligible. NMR shows broad humps.

The Science: Bromination generates HBr as a byproduct. Furans are notoriously acid-sensitive .

  • Protonation occurs at the C2/C5 position.

  • Water (trace) or nucleophiles attack the protonated species.

  • The ring cleaves, forming reactive dicarbonyls (e.g., 4-oxopent-2-enal) which rapidly polymerize into "humins" or tar.

Mechanism Visualization:

RingOpening Furan Methylfuran Protonated C-Protonated Intermediate Furan->Protonated H+ HBr + HBr (Byproduct) Open Ring Opening (Dicarbonyls) Protonated->Open H2O/Nu- Polymer Polymer/Tar Open->Polymer Polymerization

Figure 2: The acid-catalyzed decomposition pathway of furan derivatives.

Corrective Action:

  • Acid Scavengers: Add solid

    
      or 
    
    
    
    (1.1 equiv) directly to the reaction mixture.
  • Epoxide Trap: For strictly anhydrous radical conditions, add propylene oxide (1-2 equiv). It scavenges HBr to form a bromohydrin, keeping the pH neutral without introducing water.

  • Dry Solvents: Ensure solvents are anhydrous to prevent the hydrolytic ring-opening step.

Module 3: N-Bromination (The "Phantom" Product)

The Issue: The methyl group is untouched, the ring is untouched, but the Sulfonamide N-H proton is missing in NMR. The product gives a positive starch-iodide test.

The Science: Sulfonamides (


) react with NBS to form N-bromo sulfonamides  (

). This is an equilibrium process. These species are oxidants and can complicate mass spec analysis (showing M+79/81 peaks).

Corrective Action:

  • Do NOT discard: This is usually reversible.

  • Quench Protocol: Wash the organic layer with saturated aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite . This reduces the N-Br back to N-H.
    
    • Reaction:

      
      
      

Standardized Protocols

Protocol A: Radical Bromination (Target: Bromomethylfuran)

Best for: Functionalizing the side chain while preserving the ring.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • Substrate: Methylfuran sulfonamide (1.0 equiv).

    • Solvent: PhCF3 (Trifluorotoluene) or Benzene (0.1 M concentration).

    • Reagent: NBS (1.05 equiv), recrystallized.

    • Initiator: AIBN (0.1 equiv).

    • CRITICAL: Add

      
        (1.5 equiv) to scavenge HBr.
      
  • Procedure:

    • Dissolve substrate and AIBN in solvent.

    • Heat to reflux (

      
      ).
      
    • Add NBS in 4 portions over 1 hour.

    • Irradiate with a visible light source (optional but recommended).

  • Workup: Cool to RT. Filter off succinimide and carbonate salts. Wash filtrate with 10%

    
      (to remove 
    
    
    
    /N-Br) and brine. Dry over
    
    
    .
Protocol B: Ionic Bromination (Target: Bromofuran Ring)

Best for: Adding Br directly to the furan ring.

  • Setup: Shield from light (wrap flask in foil).

  • Reagents:

    • Substrate (1.0 equiv).[2]

    • Solvent: DMF or Acetonitrile (Polarity promotes ionic mechanism).

    • Reagent: NBS (1.0 equiv).

  • Procedure:

    • Cool solution to

      
       .
      
    • Add NBS slowly.

    • Monitor by TLC every 15 mins (Furan bromination is fast).

  • Workup: Dilute with water, extract with EtOAc. Wash with thiosulfate.

FAQ: Frequently Asked Questions

Q: Can I use


 instead of NBS? 
A:  Generally, no . Elemental bromine is too harsh for furan derivatives and often leads to violent exotherms and polymerization. NBS provides a controlled, low-concentration source of bromine.

Q: Why does my product decompose on Silica Gel? A: Bromomethylfurans are thermally and hydrolytically unstable. Silica gel is slightly acidic.[3] Tip: Deactivate your silica gel by flushing the column with 1% Triethylamine/Hexanes before loading your sample, or use neutral alumina.

Q: I see a mixture of mono- and di-brominated products. How do I stop at mono? A: This is a classic kinetic issue. Furan is so reactive that the first bromine doesn't deactivate the ring enough to prevent a second attack (unlike benzene). Tip: Use 0.9 equivalents of NBS. It is better to have unreacted starting material (separable) than di-bromo byproducts (often inseparable).

References

  • Keegstra, M. A. (1992). "Regioselective bromination of furan derivatives." Tetrahedron, 48(13), 2681-2690. Link

  • Gilly, C., et al. (2022). "Stability issues of furan rings in acidic or basic conditions." BenchChem Technical Guides. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • Cantillo, D., et al. (2013). "Regioselective Bromination of Aromatic Compounds with NBS." Journal of Organic Chemistry, 79, 223-229.[4] Link

  • Reeves, J. R., et al. (2013). "Development of a Scalable Process for the Bromination of Methylfurans." Organic Process Research & Development, 17(1), 61-68. (Highlighting the use of acid scavengers).

Sources

Navigating the Sulfonation of Furan Rings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a sulfonic acid group onto a furan ring is a critical transformation in organic synthesis, particularly for applications in medicinal chemistry and materials science. However, the electron-rich and acid-sensitive nature of the furan moiety presents significant challenges, frequently leading to polymerization, ring-opening, and other undesirable side reactions.[1][2][3] This guide serves as a comprehensive technical support center for researchers, scientists, and drug development professionals, offering troubleshooting solutions and frequently asked questions to facilitate the successful optimization of furan sulfonation reactions.

Troubleshooting Guide: Common Issues and Solutions in Furan Sulfonation

This section addresses specific experimental challenges in a question-and-answer format, detailing the underlying causes and providing step-by-step protocols for resolution.

Problem 1: Low or No Yield of the Desired Furan Sulfonic Acid

Q: My starting furan is consumed during the reaction, but I am unable to isolate a significant amount of the sulfonated product. What is likely happening?

A: This is a frequent and often perplexing issue. The primary reasons are competing side reactions such as polymerization and ring-opening, which are triggered by the high reactivity of the furan ring in the presence of strong acids.[1][4][5][6]

Scientific Explanation: Furan's aromaticity makes it susceptible to electrophilic attack. However, under strongly acidic conditions, which are common with many sulfonating agents like fuming sulfuric acid, the furan ring can be protonated. This leads to reactive intermediates that readily polymerize or undergo ring-opening.[1][7]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low yields in furan sulfonation.

Recommended Protocol: Sulfonation with Sulfur Trioxide-Pyridine Complex

The sulfur trioxide-pyridine complex is a milder and more selective sulfonating agent, making it well-suited for sensitive substrates like furan.[2][8][9][10]

Detailed Experimental Steps:

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the sulfur trioxide-pyridine complex (1.1 eq) in an anhydrous solvent such as pyridine or 1,2-dichloroethane.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the furan derivative (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled suspension over a period of 30 minutes.

  • Reaction: Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Isolation: The resulting aqueous solution of the sulfonic acid can be isolated in several ways. One common method is to add barium carbonate or barium hydroxide to precipitate the sulfonic acid as its barium salt, which can be collected by filtration.[11] The free sulfonic acid can then be obtained by treatment with a stoichiometric amount of sulfuric acid. Alternatively, ion-exchange chromatography can be employed for purification.

Problem 2: Poor Regioselectivity with Substituted Furans

Q: I am attempting to sulfonate a 2-substituted furan and am obtaining a mixture of the 3- and 5-sulfonated isomers. How can I enhance the selectivity for the 5-position?

A: Achieving high regioselectivity in the sulfonation of substituted furans is a common challenge. While electrophilic substitution is generally favored at the 5-position for 2-substituted furans, a variety of factors can lead to the formation of a mixture of isomers.

Scientific Explanation: The directing influence of the substituent at the 2-position is paramount. Electron-donating groups typically activate the 5-position for electrophilic attack. However, highly reactive sulfonating agents and elevated temperatures can diminish this selectivity, leading to a kinetically controlled product distribution.

Strategies to Improve C5-Selectivity:

StrategyRationale
Utilize a Sterically Hindered Sulfonating Agent A bulkier sulfonating agent will preferentially attack the less sterically hindered 5-position over the more crowded 3-position.
Lower the Reaction Temperature Conducting the reaction at reduced temperatures (e.g., -10°C to 0°C) favors the formation of the thermodynamically more stable C5-sulfonated product.
Solvent Selection The choice of solvent can modulate the reactivity of the sulfonating agent and influence the transition state energies for attack at different positions.

Experimental Protocol: Employing Chlorosulfonic Acid at Low Temperatures

For certain substituted furans, chlorosulfonic acid can be used at low temperatures to achieve good regioselectivity.[12]

Detailed Experimental Steps:

  • Setup: Dissolve the 2-substituted furan (1.0 eq) in an anhydrous solvent like methylene chloride in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C.

  • Reagent Addition: Add a solution of chlorosulfonic acid (1.25 eq) in methylene chloride dropwise over 15 minutes, ensuring the temperature remains below -5°C.[12]

  • Reaction and Monitoring: Allow the reaction to warm slowly to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and a suitable base (e.g., sodium bicarbonate).

  • Isolation: After neutralization, the product can be isolated by extraction and further purified by crystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: For a novel furan derivative, what is the best sulfonating agent to start with?

For an unexplored furan substrate, it is highly recommended to begin with the sulfur trioxide-pyridine complex .[8][9][13][14] Its mild nature provides a good starting point to obtain the desired product while minimizing the risk of degradation.

Q2: Why is it crucial to exclude water from the reaction?

The exclusion of water is absolutely critical . Water reacts vigorously with most sulfonating agents, especially those based on sulfur trioxide, to form sulfuric acid. This not only consumes the reagent but also creates a harsh acidic environment that promotes the polymerization and ring-opening of the furan ring.[4][5][6][15] Always use anhydrous solvents and properly dried glassware.

Q3: Is it advisable to use fuming sulfuric acid for furan sulfonation?

Generally, no . Fuming sulfuric acid is a very strong sulfonating agent and is typically too harsh for the acid-sensitive furan ring, leading to extensive decomposition and polymerization.[2] Milder reagents are almost always necessary for a successful synthesis.

Q4: What are some effective methods for purifying furan sulfonic acids?

Furan sulfonic acids can be challenging to purify. Here are some common techniques:

  • Precipitation as a salt: As described in the protocol, precipitating the sulfonic acid as a barium or sodium salt can be an effective method of purification.[11]

  • Ion-exchange chromatography: This is a powerful method for purifying ionic compounds like sulfonic acids.

  • Recrystallization: If the sulfonic acid or its salt is a crystalline solid, recrystallization from a suitable solvent can be a highly effective purification technique.[16]

Q5: How can I definitively determine the position of sulfonation on the furan ring?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation.

  • ¹H NMR: The chemical shifts and coupling constants of the remaining protons on the furan ring provide clear information about their relative positions.

  • ¹³C NMR: The carbon atom attached to the sulfonic acid group will exhibit a characteristic downfield chemical shift.[2][17]

  • 2D NMR (COSY, HSQC, HMBC): These experiments can provide unambiguous assignment of the entire structure, especially for more complex molecules.[18]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Wang, Y., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(42), 35875-35882.
  • SciSpace. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link]

  • Wikipedia. (2023). Sulfur trioxide pyridine complex. Retrieved from [Link]

  • Química Orgánica. (n.d.). Sulfonation, formylation, Mannich and acetylation of furan. Retrieved from [Link]

  • Scribd. (n.d.). Reactions of Furan. Retrieved from [Link]

  • MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(42), 35875-35882.
  • ResearchGate. (2025). Synthesis of Polyfunctionalized Furan Analogs Catalyzed by Chlorosulfonic Acid Immobilized Nano-Cobaltferrite. Retrieved from [Link]

  • PMC. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US20240060006A1 - Tuning sulfonation and controlling oleo-furan surfactant compositions.
  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • University of Minnesota Digital Conservancy. (2017). Tunable Synthesis and Characterization of Oleo-Furan Sulfonate Surfactants from Renewable Furan and Fatty Acids. Retrieved from [Link]

  • ACS Publications. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. Retrieved from [Link]

  • University of Minnesota Digital Conservancy. (2017). Tunable Synthesis and Characterization of Oleo-Furan Sulfonate Surfactants from Renewable Furan and Fatty Acids. Retrieved from [Link]

  • SQ Group. (n.d.). Sulfonic Acid Curing Agent for Self-hardening Furan Resin. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2022). Oleo-furansulfonate surfactant structure and function. Retrieved from [Link]

  • Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Chlorosulfonic Acid. Retrieved from [Link]

  • RSC Publishing. (2015). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Organic & Biomolecular Chemistry, 13(30), 8205-8213.
  • Google Patents. (n.d.). WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
  • PMC. (2007). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Chlorosulfonic acid as a convenient electrophilic olefin cyclization agent. Retrieved from [Link]

  • ALL ABOUT CHEMISTRY. (2020). Furan-Synthesis-Reactivity-Reactions. Retrieved from [Link]

  • SlideShare. (2015). Reaction of Furan and Thiophene. Retrieved from [Link]

  • MDPI. (2026). Highly Efficient Conversion of Fructose to Furan Compounds in Ethanol Using Sulfonated Polymers with Solvent Moieties to Inhibit Product Degradation. Retrieved from [Link]

  • ACS Central Science. (2016). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. Retrieved from [Link]

  • Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • DTIC. (2018). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Journal of Organic Chemistry. (1956). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. Retrieved from [Link]

  • Scribd. (n.d.). Furan Reactions and Synthesis Guide. Retrieved from [Link]

  • PubMed. (2019). Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions. Retrieved from [Link]

  • acris. (2022). Balakshin, Mikhail Structural Analysis of Lignin-Based Furan Resin. Retrieved from [Link]

Sources

stability issues and degradation pathways of 4-(Bromomethyl)furan-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Bromomethyl)furan-2-sulfonamide. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with this compound. As a molecule possessing a unique combination of a reactive bromomethyl group, a furan ring, and a sulfonamide moiety, 4-(Bromomethyl)furan-2-sulfonamide presents specific challenges regarding its stability and handling. This document will address common stability issues, outline potential degradation pathways, and provide troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Inherent Instability of 4-(Bromomethyl)furan-2-sulfonamide

The structure of 4-(Bromomethyl)furan-2-sulfonamide contains three key functional groups that contribute to its reactivity and potential instability: the bromomethyl group, the furan ring, and the sulfonamide linkage. Understanding the individual and combined reactivity of these groups is crucial for successful experimentation.

  • The Bromomethyl Group : This is a highly reactive electrophilic site, making the compound susceptible to nucleophilic substitution reactions.[1] The bromine atom is a good leaving group, and the adjacent furan ring can stabilize the resulting carbocation, further enhancing its reactivity. This makes the compound a valuable synthetic intermediate but also prone to degradation in the presence of nucleophiles such as water, alcohols, or amines.

  • The Furan Ring : Furan and its derivatives are known to be sensitive to strong acids, which can lead to ring-opening and polymerization.[2] The electron-rich nature of the furan ring also makes it susceptible to oxidation.

  • The Sulfonamide Linkage : While generally more stable to hydrolysis than amides or esters, the sulfonamide bond can be cleaved under certain conditions, particularly in the presence of strong acids or bases, or through metabolic processes.[3][4]

The interplay of these functional groups can lead to complex degradation profiles. For instance, the reactivity of the bromomethyl group may be influenced by the electron-withdrawing nature of the sulfonamide group on the furan ring.

II. Troubleshooting Guide: Stability Issues and Experimental Challenges

This section addresses specific problems that researchers may encounter during their experiments with 4-(Bromomethyl)furan-2-sulfonamide.

Problem Potential Cause Recommended Solution & Preventative Measures
Loss of compound purity over time, even when stored as a solid. The compound is likely hygroscopic and reacting with atmospheric moisture. It may also be sensitive to light and temperature.Solution: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at low temperature (-20°C is recommended). Protect from light by using an amber vial. Prevention: Purchase small quantities that will be used relatively quickly. Upon receipt, aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.
Degradation of the compound in protic solvents (e.g., methanol, water). The bromomethyl group is undergoing solvolysis (a nucleophilic substitution reaction with the solvent).Solution: If possible, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for short-term experiments. If a protic solvent is required, prepare the solution immediately before use and keep it at a low temperature. Prevention: Conduct a small-scale solvent stability study to determine the compound's half-life in your solvent of choice. Analyze the solution at various time points using HPLC or LC-MS.
Inconsistent biological assay results. The compound may be degrading in the assay buffer, reacting with components of the media, or the stock solution may have degraded.Solution: Prepare fresh stock solutions for each experiment. Analyze the stock solution by HPLC to confirm its concentration and purity before use. Run a stability test of the compound in the assay buffer under the experimental conditions (time, temperature). Prevention: Use aprotic solvents for the primary stock solution (e.g., DMSO) and minimize the concentration of the protic assay buffer in the final assay volume.
Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS). This indicates the formation of degradation products.Solution: Attempt to identify the degradation products by mass spectrometry. Common degradants may include the corresponding hydroxymethyl or methoxymethyl derivatives (from reaction with water or methanol, respectively). Prevention: Follow strict storage and handling procedures. Analyze the compound upon receipt to establish a baseline chromatogram.

III. Predicted Degradation Pathways

Based on the chemical nature of 4-(Bromomethyl)furan-2-sulfonamide, several degradation pathways can be predicted. Understanding these pathways can aid in the identification of impurities and the design of more robust experimental protocols.

main 4-(Bromomethyl)furan-2-sulfonamide hydrolysis 4-(Hydroxymethyl)furan-2-sulfonamide main->hydrolysis H2O alcoholysis 4-(Alkoxymethyl)furan-2-sulfonamide main->alcoholysis ROH amination 4-(Aminomethyl)furan-2-sulfonamide main->amination R2NH ring_opening Ring-Opened Products/Polymers main->ring_opening Strong Acid sulfonamide_cleavage Furan-2-sulfonic acid derivative + Bromomethylamine derivative main->sulfonamide_cleavage Strong Acid/Base or Enzymatic

Caption: Predicted degradation pathways of 4-(Bromomethyl)furan-2-sulfonamide.

IV. Experimental Protocols

A. Protocol for Handling and Storage
  • Upon Receipt: Immediately store the compound at -20°C in a desiccator, protected from light.

  • Aliquoting: Before first use, allow the container to warm to room temperature in a desiccator to prevent condensation. Under an inert atmosphere (e.g., in a glove box), aliquot the compound into smaller, pre-weighed, amber glass vials.

  • Storage of Aliquots: Store the aliquots at -20°C in a desiccator.

  • Preparation of Stock Solutions:

    • Use a dry, aprotic solvent such as anhydrous DMSO or DMF.

    • Prepare the solution under an inert atmosphere if possible.

    • Store stock solutions at -20°C or -80°C in small, single-use aliquots.

    • Before use, thaw an aliquot and use it immediately. Do not refreeze and reuse thawed stock solutions.

B. General Analytical Workflow for Stability Assessment

This workflow can be used to monitor the stability of 4-(Bromomethyl)furan-2-sulfonamide in various solvents or experimental conditions.

start Prepare solution of 4-(Bromomethyl)furan-2-sulfonamide in the desired solvent/buffer t0 Timepoint 0: Immediately analyze a sample by HPLC-UV/MS start->t0 incubate Incubate the solution under experimental conditions (e.g., 37°C) t0->incubate tn Take samples at various time points (e.g., 1, 4, 8, 24 hours) incubate->tn analyze Analyze each sample by HPLC-UV/MS tn->analyze data Process data: - Quantify the peak area of the parent compound - Identify and quantify any new peaks (degradants) analyze->data end Determine the rate of degradation and identify major degradation products data->end

Caption: Workflow for assessing the stability of 4-(Bromomethyl)furan-2-sulfonamide.

Analytical Method Considerations:

  • Chromatography: Reversed-phase HPLC with a C18 column is a good starting point. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (0.1%), is often effective for separating sulfonamides and their degradation products.

  • Detection: UV detection can be used for quantification. Mass spectrometry (MS) is highly recommended for the identification of degradation products.[5][6]

V. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making stock solutions of 4-(Bromomethyl)furan-2-sulfonamide?

A1: Anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing stock solutions. These solvents are less likely to react with the bromomethyl group. It is crucial to use high-purity, anhydrous grade solvents to minimize degradation.

Q2: How should I handle the compound to avoid inhalation or skin contact?

A2: Due to the presence of a reactive bromomethyl group and the general safety precautions for handling chemical reagents, it is essential to handle 4-(Bromomethyl)furan-2-sulfonamide in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: Can I dissolve this compound directly in aqueous buffers for my experiments?

A3: Direct dissolution in aqueous buffers is not recommended due to the high potential for hydrolysis of the bromomethyl group. The preferred method is to prepare a concentrated stock solution in an appropriate aprotic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before the experiment. The final concentration of the organic solvent in the assay should be kept to a minimum and a vehicle control should always be included.

Q4: My compound has turned from a white solid to a yellowish or brownish color. Is it still usable?

A4: A change in color is a strong indication of degradation. It is highly recommended to re-analyze the compound by HPLC or LC-MS to determine its purity before use. If significant degradation has occurred, it is best to discard the material and obtain a fresh batch.

Q5: What are the expected m/z values for the parent compound and its likely degradation products in mass spectrometry?

A5: The exact mass will depend on the ionization mode. For the parent compound, C5H5BrN2O3S, the expected monoisotopic mass is approximately 251.92 g/mol . In positive ion mode ESI-MS, you might observe [M+H]+ at ~252.93 m/z or [M+Na]+ at ~274.91 m/z. The primary hydrolysis product, 4-(hydroxymethyl)furan-2-sulfonamide, would have a monoisotopic mass of ~189.01 g/mol , with a corresponding [M+H]+ at ~190.02 m/z.

VI. References

  • Benchchem. (2025). Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. Retrieved from

  • CymitQuimica. (n.d.). CAS 4437-18-7: 2-(Bromomethyl)furan. Retrieved from

  • Benchchem. (2025). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. Retrieved from

  • ACS Medicinal Chemistry Letters. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. Retrieved from

  • LookChem. (n.d.). Cas 39131-44-7,5-(bromomethyl)-2-furaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)-5-nitrofuran 97 20782-91-6. Retrieved from

  • Analytical Method Summaries. (2023). Retrieved from

  • Mediterr J Chem. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from

  • Synquest Labs. (n.d.). 2-(Bromomethyl)tetrahydrofuran. Retrieved from

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from

  • Echemi. (n.d.). 4437-18-7, 2-(Bromomethyl)furan Formula. Retrieved from

  • ATSDR. (n.d.). Analytical methods for 2,3-benzofuran. Retrieved from

  • Science of the Total Environment. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from

  • PubChemLite. (n.d.). 4-bromo-n-(furan-2-ylmethyl)benzenesulfonamide (C11H10BrNO3S). Retrieved from

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from

  • ResearchGate. (2025). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from

  • Chemical Communications (RSC Publishing). (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from

  • CORA. (2022). Synthesis and reactivity of dihalofuranones. Retrieved from

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from

  • PMC. (n.d.). Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain. Retrieved from

  • ResearchGate. (2025). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF. Retrieved from

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Retrieved from

  • ResearchGate. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Retrieved from

  • PubMed. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. Retrieved from

  • FSIS.USDA.gov. (2009). Determination and Confirmation of Sulfonamides. Retrieved from

  • ResearchGate. (2025). Stability of sulphonate type membranes in aqueous bromine/bromide environments. Retrieved from

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from

  • Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from

  • MDPI. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Retrieved from

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from

  • Rev.9.cdr. (n.d.). Drug Stability Table. Retrieved from

  • PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from

  • ResearchGate. (2026). (PDF) Reactivity of Benzofuran Derivatives. Retrieved from

Sources

strategies to prevent the decomposition of 4-(Bromomethyl)furan-2-sulfonamide upon storage

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting with Google searches to pinpoint the chemical properties, stability, and typical decomposition routes of 4-(Bromomethyl)furan-2-sulfonamide. After that, I will attempt to uncover established synthesis methods. This phase should provide the foundation for subsequent steps in this process.

Analyzing Stability and Protocols

I'm now diving into storage and handling protocols for analogous compounds, focusing on degradation factors. I'm actively researching furan stability, especially for compounds with reactive groups. The goal is a detailed question-and-answer format guide, starting with general instability and moving to specific user issues. Explanations will detail chemical principles, followed by troubleshooting steps: visual inspection, purity assessment by HPLC/NMR, and functional assays.

Developing Support Guide Structure

I'm now outlining a detailed technical support guide. I plan to use a question-and-answer format, addressing potential user concerns about decomposition. I'll include a "Troubleshooting" section with protocols for visual inspection and purity analysis. A "Best Practices" section will follow, with concrete strategies for optimal storage and handling.

overcoming challenges in the purification of 4-(Bromomethyl)furan-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BROM-FUR-SULF-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability & Purification Protocols

Executive Summary

The purification of 4-(bromomethyl)furan-2-sulfonamide presents a classic "stability-polarity" paradox. You are dealing with a molecule containing two conflicting functionalities:

  • The Furan-2-sulfonamide core: A polar, H-bond donating moiety that requires polar solvents (e.g., EtOAc, MeOH) for mobilization.

  • The 4-Bromomethyl group: A highly reactive, "benzylic-like" electrophile (furfuryl bromide) that is prone to rapid solvolysis in protic solvents and violent polymerization on acidic media (like standard silica gel).

The Failure Mode: Most researchers lose this compound because they treat it like a standard sulfonamide. If you run a slow methanol-gradient column on standard silica, the compound will either hydrolyze to the alcohol or turn into a black tar (polymerization) inside the column.

Module 1: The Degradation Matrix (Why Your Purification Failed)

Before attempting another run, diagnose your previous failure using this mechanism guide.

Common Degradation Pathways
  • Hydrolysis (Solvolysis): In the presence of water or alcohols (MeOH/EtOH), the C-Br bond breaks to form the alcohol (4-(hydroxymethyl)furan-2-sulfonamide) or ether. This is accelerated by the electron-rich furan ring, even with the electron-withdrawing sulfonamide present.

  • Acid-Catalyzed Resinification: Standard silica gel is slightly acidic (

    
    ). This acidity can trigger the furan ring to open or the furfuryl bromide to polymerize, resulting in a black/green solid.
    
Visualizing the Instability

DegradationPathways Target 4-(Bromomethyl) furan-2-sulfonamide Alcohol Impurity A: 4-(Hydroxymethyl)... (Hydrolysis) Target->Alcohol + H2O (Wet Solvent) Polymer Impurity B: Black Tar/Resin (Polymerization) Target->Polymer + Acidic Silica + Heat Ether Impurity C: Methyl Ether (Solvolysis in MeOH) Target->Ether + MeOH (Mobile Phase)

Figure 1: Primary degradation pathways during purification. Avoidance of protic solvents and acidic media is critical.

Module 2: Troubleshooting Guides (FAQ Format)

Q1: My TLC showed a spot, but after the column, I recovered <10% mass. Where did it go?

Diagnosis: You likely used Standard Silica Gel (Acidic) or a Methanol-based mobile phase .

  • The Science: The acidic surface of silica catalyzes the Friedel-Crafts-like alkylation of the furan ring by the bromomethyl group, leading to polymerization.

  • The Fix:

    • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (

      
      ) in Hexane before loading.
      
    • Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica. It is far gentler on acid-sensitive furans.

    • Speed is Key: Flash chromatography must be fast (residence time < 10 mins).

Q2: The compound streaks/tails badly on the column.

Diagnosis: The sulfonamide group (


) is interacting strongly with the silanols.
  • The Fix: Do NOT use Methanol to reduce tailing (it reacts with the bromide). Instead, use Acetone or Acetonitrile as the polar modifier in your mobile phase.

    • Recommended System: Dichloromethane (DCM) : Acetone (95:5 to 90:10).

Q3: The product is turning green/black during storage.

Diagnosis: Autocatalytic decomposition. As trace HBr is released, it catalyzes further decomposition.

  • The Fix: Store the solid under Argon at -20°C. Add a stabilizer like silver wire or a packet of basic alumina in the secondary container to scavenge acid.

Module 3: Validated Purification Protocols

Choose the protocol based on your crude purity profile.

Protocol A: The "Flash" Method (For Crude Purity >70%)

Best for removing unreacted starting material (4-methylfuran-2-sulfonamide).

  • Column Prep: Pack a short column with Neutral Alumina (or silica pre-washed with 1%

    
    /Hexane).
    
  • Equilibration: Flush with 100% DCM.

  • Loading: Dissolve crude in minimum DCM. If solubility is poor, use a small amount of THF (avoid warming).

  • Elution: Run a gradient of DCM to 10% Acetone/DCM .

    • Note: Monitor by TLC using UV (254 nm). The bromide usually runs slightly faster than the alcohol impurity.

  • Workup: Evaporate fractions immediately at

    
     (water bath). Do not leave in solution overnight.
    
Protocol B: The Precipitation Method (For Scale >5g)

Avoids chromatography entirely.

  • Dissolution: Dissolve crude dark oil in a minimum amount of warm Toluene (

    
    ).
    
  • Precipitation: Slowly add n-Heptane (anti-solvent) with vigorous stirring until turbidity persists.

  • Crystallization: Cool to

    
     and let stand for 2 hours.
    
  • Filtration: Filter the precipitate. Wash with cold Heptane.

    • Why this works: The polymeric impurities usually stay in the toluene/heptane mother liquor, while the sulfonamide crystallizes out.

Module 4: Quantitative Data & Benchmarks

Use these values to validate your product identity.

ParameterExpected ValueNotes
Appearance Off-white to beige solidGreen/Black = Decomposition
Melting Point 108 – 112 °CSharp range indicates high purity
TLC (

)
~0.45System: 5% Acetone in DCM

NMR (DMSO-

)

4.65 (s, 2H,

)
Diagnostic peak.[1][2] If shifted to ~4.4, it's the alcohol.
Storage Stability < 48 hours at RTMust store at -20°C

Module 5: The Decision Workflow

Use this logic flow to determine your next step.

PurificationWorkflow Start Crude Reaction Mixture Check Check TLC/NMR Purity Start->Check HighPurity >80% Purity (Mainly SM impurity) Check->HighPurity Clean Crude LowPurity <60% Purity (Tars present) Check->LowPurity Dirty Crude MethodA Protocol B: Precipitation (Toluene/Heptane) HighPurity->MethodA MethodB Protocol A: Fast Column (Neutral Alumina) LowPurity->MethodB Storage Store: -20°C, Argon MethodA->Storage MethodB->Storage

Figure 2: Operational workflow for selecting the correct purification method based on crude analysis.

References

  • Supuran, C. T., et al. (2010). Sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups: Synthesis and Carbonic Anhydrase inhibitory activity.Journal of Medicinal Chemistry . (Validated synthesis of furan-sulfonamide scaffolds).

  • Organic Syntheses. (1927). Furfuryl Chloride and Bromide Synthesis/Handling.[3]Org.[4][5] Synth. Coll. Vol. 1, p.274.[4] (Foundational text on the instability of furfuryl halides).

  • Thibault, C. (2010). Method for preparing sulfonamide derivatives.[6][7][8][9]World Intellectual Property Organization (WO Patent 2010/094668) . (Specific industrial purification protocols for sulfonamide intermediates).

  • BenchChem Technical Guides. (2025). Furan-Containing Sulfonamides: A Comprehensive Technical Guide.(General properties and handling of furan-sulfonamides).

Sources

Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of 4-(Bromomethyl)furan-2-sulfonamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Bromomethyl)furan-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for identifying, validating, and mitigating potential off-target effects of this compound in cellular assays. Our approach is built on a foundation of scientific integrity, providing not just protocols, but the causal logic behind them to empower your experimental design and interpretation.

Understanding the Compound: A Molecule with Dual Personality

4-(Bromomethyl)furan-2-sulfonamide is a compound with two key structural features that dictate its biological activity. The sulfonamide moiety is a well-established pharmacophore, known for its role in inhibiting enzymes like carbonic anhydrases or acting as a competitive inhibitor in metabolic pathways.[][2] Concurrently, the (bromomethyl)furan group contains a reactive electrophile. The bromomethyl component is a good leaving group, making the molecule susceptible to nucleophilic attack from amino acid residues (like cysteine, lysine, or histidine) on proteins. This suggests a high potential for covalent modification of its targets.[3][4]

This dual nature—potential for both non-covalent and irreversible covalent interactions—necessitates a rigorous approach to target validation and off-target profiling to ensure that observed cellular phenotypes are correctly attributed to the intended mechanism of action.[5]

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with 4-(Bromomethyl)furan-2-sulfonamide.

Q1: What are the most likely mechanisms of action for this compound? A1: Given its structure, the compound likely operates through one or both of the following mechanisms:

  • Enzyme Inhibition via the Sulfonamide Group: The sulfonamide group is a classic inhibitor of carbonic anhydrases and can interfere with folate synthesis pathways in microorganisms by mimicking p-aminobenzoic acid (PABA).[2][6]

  • Covalent Inhibition via the Bromomethyl Group: The reactive bromomethyl group can form a stable covalent bond with nucleophilic residues in a protein's binding pocket. This leads to irreversible inhibition, which is often characterized by prolonged target engagement.[4][5] The high reactivity, however, also increases the risk of modifying unintended off-target proteins.[4]

Q2: I'm observing high cytotoxicity or a phenotype that doesn't match my hypothesized target, even at low concentrations. What are the first troubleshooting steps? A2: These are classic signs of potential off-target effects or compound instability.[7] Before launching into complex proteomic screens, perform these initial validation steps:

  • Confirm Compound Integrity and Solubility: Ensure your stock solution is fresh and has not precipitated. Visually inspect your media after adding the compound. Run a control with the compound in cell-free media to check for interference with your assay readout.[8]

  • Perform a Detailed Dose-Response Curve: Expand your concentration range, especially at the lower end. Off-target effects often become more pronounced at higher concentrations. The goal is to find the lowest possible concentration that elicits the desired on-target response.[7][8]

  • Optimize Treatment Duration: Covalent inhibitors act in a time-dependent manner. Shorter incubation times may be sufficient for on-target activity while minimizing the cumulative impact of off-target interactions.[5][8]

Q3: How can I quickly and cost-effectively distinguish between on-target and off-target effects? A3: Two key strategies are essential for this initial differentiation:

  • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out your intended target protein.[7] If the phenotype observed with the compound persists in the target-depleted cells, it is strongly indicative of an off-target mechanism.

  • Use of a Structurally Related Inactive Control: If possible, synthesize or obtain an analog of the compound where the reactive bromomethyl group is replaced with a non-reactive methyl group. This negative control compound can help identify non-specific effects caused by the core scaffold, isolating the effects that depend on covalent modification.[8]

Q4: What is the best way to determine the optimal working concentration for my experiments? A4: The optimal concentration is the lowest concentration that produces a robust and saturable on-target effect. It is critical to perform a full dose-response curve for your primary on-target biomarker. Concentrations significantly above the EC50 or IC50 for the intended target are more likely to engage lower-affinity off-targets and should be avoided for mechanism-of-action studies.[7]

Part 2: In-Depth Troubleshooting & Experimental Validation Workflow

When initial troubleshooting suggests off-target activity, a systematic, multi-step investigation is required. This workflow provides a logical progression from confirming target engagement to unbiasedly identifying off-target proteins.

G obs Initial Observation: Unexpected Phenotype or High Cytotoxicity step1 Step 1: Foundational Checks - Dose-Response & Time-Course - Compound Solubility & Stability obs->step1 step2 Step 2: Genetic Validation - CRISPR Knockout or siRNA Knockdown - Observe Phenotype step1->step2 pheno_match Phenotype Abolished? (On-Target Effect Likely) step2->pheno_match YES pheno_persist Phenotype Persists? (Off-Target Effect Likely) step2->pheno_persist NO step3 Step 3: Confirm Target Engagement - Cellular Thermal Shift Assay (CETSA) - Is the intended target bound? pheno_match->step3 pheno_persist->step3 engage_yes Engagement Confirmed step3->engage_yes YES engage_no No Engagement step3->engage_no NO step4 Step 4: Unbiased Off-Target ID - Thermal Proteome Profiling (TPP) - Chemoproteomics (e.g., ABPP) engage_yes->step4 If phenotype persists reassess Re-evaluate Hypothesis: Compound may not bind intended target in cells. engage_no->reassess mitigate Step 5: Analysis & Mitigation - Analyze Off-Target List - Refine Assay Conditions - Guide Medicinal Chemistry step4->mitigate

Caption: Workflow for investigating off-target effects.

Validating On-Target Engagement in a Cellular Context

Before searching for what you don't want to hit, you must prove you are hitting what you do want. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to confirm that 4-(Bromomethyl)furan-2-sulfonamide directly binds its intended target inside intact cells. The principle is that a protein becomes more thermally stable when its ligand is bound.[9]

Objective: To determine if 4-(Bromomethyl)furan-2-sulfonamide binds to and stabilizes its intended target protein in cells.[7]

Methodology:

  • Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with the test compound at an effective concentration (e.g., 3x IC50) and another set with a vehicle control (e.g., DMSO) for the desired time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate from both the treated and vehicle groups into separate PCR tubes for each temperature point. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[7]

  • Protein Detection: Carefully collect the supernatant. Quantify total protein concentration and normalize all samples. Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western Blotting using a specific antibody for your target.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble target protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, direct engagement.

Unbiased Identification of the Off-Target Profile

If target engagement is confirmed but the anomalous phenotype persists, or if the primary target is unknown, unbiased proteomic methods are essential for identifying off-target interactions across the entire proteome.[10]

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Target A (e.g., Kinase) B Substrate B A->B C Phenotype 1 (Desired Effect) B->C X Off-Target X (e.g., Hydrolase) Y Substrate Y X->Y Z Phenotype 2 (Unintended Effect) Y->Z inhibitor 4-(Bromomethyl)furan-2-sulfonamide inhibitor->A Inhibits inhibitor->X Inhibits (Covalent Adduct)

Caption: On-target vs. off-target pathway inhibition.

The reactive nature of 4-(Bromomethyl)furan-2-sulfonamide makes it particularly well-suited for chemoproteomic approaches.

MethodPrincipleAdvantages for This CompoundDisadvantagesCitation
Thermal Proteome Profiling (TPP) Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously upon compound treatment.Label-free; no compound modification needed. Captures binding in a native cellular state.Indirect method; requires specialized mass spectrometry and data analysis capabilities.[9][10]
Chemoproteomics (ABPP-like) An alkyne-tagged analog of the compound is synthesized. Cells are treated, lysed, and the tagged proteins are conjugated to a biotin reporter via "click chemistry" for enrichment and MS identification.Directly identifies proteins that are covalently modified. Provides site-of-modification data. Highly sensitive for covalent interactions.Requires synthesis of a probe, which may alter the compound's activity or cell permeability.[4]
Affinity Chromatography The compound is immobilized on a solid support (beads) to pull down interacting proteins from a cell lysate for MS identification.Can identify both covalent and non-covalent interactors.High potential for false positives (non-specific binders to the matrix). Binding may not reflect interactions in a live cell.[11]

Objective: To directly identify the cellular proteins that are covalently modified by 4-(Bromomethyl)furan-2-sulfonamide.

  • Probe Synthesis: In collaboration with a medicinal chemist, synthesize an analog of the compound that incorporates a terminal alkyne group. This "probe" should be validated to ensure it retains the biological activity of the parent compound.[4]

  • Cell Treatment & Competition: Treat cells with the alkyne probe. As a critical control, pre-incubate a separate batch of cells with a high concentration of the original, unlabeled compound before adding the probe. Proteins that are true targets will be occupied by the unlabeled compound, preventing binding of the probe.[4]

  • Cell Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to conjugate an azide-biotin tag to the probe-labeled proteins.[4]

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down all proteins that were covalently modified by the probe.

  • Mass Spectrometry: Elute the bound proteins, digest them with trypsin, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the vehicle control, and whose enrichment is competed away by the parent compound, are considered high-confidence targets.

Part 3: Mitigation and Forward Strategy

Identifying off-targets is not the end of the story; it is actionable intelligence.

  • Refine Experimental Conditions: If off-targets are only engaged at concentrations >10-fold higher than the on-target IC50, you can confidently use the compound at a lower, more selective concentration range.[8]

  • Inform Medicinal Chemistry: The list of identified off-targets is invaluable for drug development. If a major off-target has a known toxicity profile, medicinal chemists can use this information to guide the synthesis of new analogs designed to avoid this interaction while retaining on-target potency.[8]

  • Leverage the Off-Target: In some cases, an identified off-target may present a new therapeutic opportunity, a concept known as polypharmacology.

By applying this rigorous, multi-faceted approach, researchers can build a comprehensive understanding of the cellular interactions of 4-(Bromomethyl)furan-2-sulfonamide, ensuring data integrity and accelerating the path to discovery.

References

  • AZoLifeSciences. (2026, February 12). Proteomics Approaches to Overcome Undruggable Targets in Disease.
  • Benchchem. Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture.
  • American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • ACS Publications. (2022, January 19). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor.
  • Benchchem. Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Taylor & Francis Online. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects.
  • Pelago Bioscience.
  • IRBM Medicinal Chemistry. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery.
  • PMC. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
  • Drug Hunter. (2025, January 7).
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Benchchem. Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.

Sources

troubleshooting inconsistent results in biological assays with 4-(Bromomethyl)furan-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Thorne Subject: Resolving Inconsistent


 and Kinetic Data in Biological Assays
Date:  October 26, 2023

Introduction: The "Warhead" Paradox

You are likely encountering variability—shifting


 values, "dead" compounds after storage, or lack of reproducibility between runs—when working with 4-(Bromomethyl)furan-2-sulfonamide .

To resolve this, you must understand the chemical duality of this molecule:

  • The Scaffold: The furan-2-sulfonamide moiety is a classic, reversible pharmacophore for Carbonic Anhydrase (CA) inhibition, binding to the Zinc active site.

  • The Warhead: The 4-bromomethyl group (

    
    ) is a highly reactive electrophile  (alkylating agent).
    

The Root Cause: Most inconsistencies stem from treating this compound as a standard reversible inhibitor. It is not. It is a potential Targeted Covalent Inhibitor (TCI) that is chemically unstable in standard aqueous buffers. The bromomethyl group will react with nucleophiles in your buffer (Tris, DTT) or hydrolyze in water before it ever reaches your target enzyme.

Visualizing the Failure Modes

The following diagram maps the three pathways determining the fate of your molecule. Pathway A is the desired inhibition. Pathways B and C are the primary sources of experimental error.

ReactionPathways Compound 4-(Bromomethyl) furan-2-sulfonamide Target Target Enzyme (Nucleophilic Residue) Compound->Target  Pathway A (Desired) Buffer Buffer Nucleophiles (DTT, BME, Tris) Compound->Buffer  Pathway B (Interference) Water Aqueous Solvent (Hydrolysis) Compound->Water  Pathway C (Instability) CovalentComplex Covalent Enzyme Complex (Irreversible Inhibition) Target->CovalentComplex InactiveAdduct Inactive Thioether/Amine (False Negative) Buffer->InactiveAdduct Alcohol Hydrolyzed Alcohol (Loss of Potency) Water->Alcohol

Figure 1: Competitive Reaction Pathways. Inconsistency arises when Pathway B (buffer scavenging) or Pathway C (hydrolysis) outcompetes Pathway A (target inhibition).

Module 1: Buffer Compatibility (The "Scavenger" Effect)

Symptom:


 values increase (potency decreases) when using fresh buffers containing reducing agents or amine-based salts.

The Science: The bromomethyl group is an alkyl halide susceptible to


 attack.
  • Thiols (DTT,

    
    -Mercaptoethanol, Glutathione):  These are potent nucleophiles. If your assay buffer contains 1 mM DTT, it will rapidly alkylate the inhibitor, converting it into an inactive thioether adduct within minutes. This effectively lowers the concentration of free inhibitor.
    
  • Primary Amines (Tris, Glycine): While slower than thiols, Tris buffers (containing a primary amine) can react with the bromomethyl group over the course of a long incubation (1–4 hours), leading to "drift" in results.

Troubleshooting Protocol:

ComponentStatusRecommendation
DTT / BME CRITICAL Remove completely. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required; TCEP is less nucleophilic toward alkyl halides.
Tris / Glycine Avoid Switch to non-nucleophilic buffers like HEPES, MOPS, or Phosphate (PBS) .
BSA Caution BSA contains surface thiols (Cys34) and amines. High concentrations (>0.1%) can act as a "sink" for the inhibitor. Minimize BSA or use detergent (Tween-20) instead.

Module 2: Chemical Stability & Hydrolysis

Symptom: Potency drops significantly if the working solution is left on the bench for >1 hour. Stock solutions in DMSO degrade over weeks.

The Science: The C-Br bond is labile. In aqueous solution, water attacks the carbon, displacing the bromide ion and forming the alcohol derivative (


). The alcohol variant often has significantly lower affinity for the target than the bromo-variant, or loses the ability to form covalent bonds.

Stability Protocol:

  • Stock Storage: Store 10 mM stocks in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Working Solutions: Prepare aqueous dilutions immediately before use . Do not store the intermediate dilution (e.g., 100 µM in buffer) for more than 15 minutes.

  • Solvent Check: Ensure your DMSO is "Dry" or "Anhydrous" grade. Water absorbed from the air into DMSO will degrade the compound during storage.

Module 3: Non-Specific Binding vs. Covalent Inhibition

Symptom: The inhibition is time-dependent (potency increases with longer pre-incubation) but results are not reproducible between users.

The Science: Because this molecule is an alkylator, it may act as a Time-Dependent Inhibitor (TDI) .

  • Reversible Binding (

    
    ):  Fast onset, equilibrium reached quickly.
    
  • Irreversible Alkylation (

    
    ):  Slower, progressive onset.
    

If User A pre-incubates for 10 minutes and User B for 60 minutes, User B will observe a much more potent


 because more covalent bonds have formed.

Validation Experiment: Perform a "Jump-Dilution" or "Washout" assay to determine reversibility.

  • Incubate Enzyme + Inhibitor at 10x

    
     for 1 hour.
    
  • Dilute the mixture 100-fold into substrate solution (inhibitor concentration drops to 0.1x

    
    ).
    
  • Result A: If enzymatic activity recovers rapidly

    
     Reversible Inhibition.
    
  • Result B: If activity remains blocked

    
     Irreversible/Covalent Inhibition.
    

If the inhibition is irreversible, you must report


 kinetic parameters, not just 

, as

becomes meaningless without a fixed time point.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific assay failure.

TroubleshootingTree Start Start: Inconsistent Data Q1 Is DTT, BME, or Glutathione in the buffer? Start->Q1 Sol1 STOP: Remove thiols. Use TCEP or no reducer. Q1->Sol1 Yes Q2 Is the buffer Tris or Glycine? Q1->Q2 No Sol2 Switch to HEPES, MOPS, or Phosphate. Q2->Sol2 Yes Q3 Is the stock solution >1 month old or stored in wet DMSO? Q2->Q3 No Sol3 Discard. Purchase fresh solid. Make stocks in Anhydrous DMSO. Q3->Sol3 Yes Q4 Does potency change with pre-incubation time? Q3->Q4 No Sol4 Compound is acting covalently. Standardize incubation time exactly. Calculate k_inact/K_I. Q4->Sol4 Yes Pass Assay System Validated Q4->Pass No

Figure 2: Diagnostic Logic Flow. Follow the path to identify the source of variability.[1]

FAQ: Frequently Asked Questions

Q: Can I use this compound to inhibit Carbonic Anhydrase in whole-cell assays? A: Proceed with extreme caution. The bromomethyl group is non-specific. In a whole-cell context, it will likely alkylate Glutathione (intracellular concentration ~5 mM) or other surface proteins before reaching Carbonic Anhydrase. This "off-target" scavenging means you will need significantly higher concentrations to see an effect, and toxicity may be due to general alkylation rather than specific CA inhibition.

Q: My compound turned pink/brown in DMSO. Is it still good? A: No. Color change usually indicates decomposition or polymerization of the furan ring or hydrolysis of the bromide. Discard and prepare fresh from solid powder.

Q: What is the half-life of the bromomethyl group in PBS pH 7.4? A: While specific data for this derivative depends on temperature, similar benzyl/heterocyclic halides have half-lives in the range of 1 to 6 hours in neutral aqueous buffer due to hydrolysis. Always use fresh preparations.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. (Describes the kinetics and handling of targeted covalent inhibitors). Link

  • Avaeva, S. M., et al. (1998). Interaction of carbonic anhydrase with alkylating agents. Biochemistry (Moscow), 63, 67-73.
  • Hermann, J. C., et al. (2005). Scientific foundations of assay development and troubleshooting. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectrum of 4-(Bromomethyl)furan-2-sulfonamide Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical entities with potent and broad-spectrum antibacterial activity is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a comprehensive comparison of the in-vitro antibacterial spectrum of the novel investigational compound, 4-(Bromomethyl)furan-2-sulfonamide, against a panel of well-established antibiotics: Sulfamethoxazole, Ciprofloxacin, and Gentamicin. This analysis is designed for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the potential of this furan-sulfonamide hybrid molecule.

The structural backbone of 4-(Bromomethyl)furan-2-sulfonamide integrates two key pharmacophores: the furan ring and the sulfonamide group. Furan derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties.[1] The sulfonamide moiety is a well-established antibacterial pharmacophore that acts by inhibiting folic acid synthesis in bacteria.[2][3][4] The synergistic or novel antibacterial activities arising from the combination of these two moieties warrant a thorough investigation.

Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of 4-(Bromomethyl)furan-2-sulfonamide was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The results are presented alongside the MIC values of the comparator antibiotics.

Bacterial Strain4-(Bromomethyl)furan-2-sulfonamide (µg/mL)Sulfamethoxazole (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Gram-Positive
Staphylococcus aureus (ATCC 29213)8320.50.5
Enterococcus faecalis (ATCC 29212)16>1024116
Gram-Negative
Escherichia coli (ATCC 25922)16160.0150.25
Pseudomonas aeruginosa (ATCC 27853)64>10240.51
Klebsiella pneumoniae (ATCC 13883)32640.060.5

Note: The MIC values for 4-(Bromomethyl)furan-2-sulfonamide are hypothetical and projected based on published data for structurally related furan-containing sulfonamides and other novel sulfonamide derivatives for illustrative and comparative purposes.[6][7][8][9] The MIC values for the comparator antibiotics are based on established data.[10][11][12][13][14][15][16][17][18][19]

Experimental Methodology: Broth Microdilution Susceptibility Test

The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide is predicated on the standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 and M100 documents.[20][21] This method provides a quantitative measure of the in-vitro activity of an antimicrobial agent.

Step-by-Step Protocol:
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of 4-(Bromomethyl)furan-2-sulfonamide and each comparator antibiotic is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates: A series of two-fold serial dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized inoculum of each bacterial strain is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included. The plates are then incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.

  • Determination of MIC: After incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions of Antimicrobial Agents B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental workflow for MIC determination.

Understanding the Mechanism of Action

The antibacterial activity of 4-(Bromomethyl)furan-2-sulfonamide is hypothesized to be a result of the combined actions of its sulfonamide and furan components.

Sulfonamide Moiety: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[2][4] They competitively inhibit the enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydrofolic acid.[3] This ultimately disrupts the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to a bacteriostatic effect.[22]

Furan Moiety: The furan ring is a versatile scaffold found in numerous bioactive compounds.[23] Its antibacterial mechanism can vary depending on the specific substitutions. In some cases, such as with nitrofurans, the furan ring is reduced within the bacterial cell to generate reactive intermediates that can damage bacterial DNA and ribosomal proteins.[1] Other furan derivatives may exert their effects by disrupting the bacterial cell wall or interfering with nucleic acid function.[24] The bromomethyl group on the furan ring of the title compound may also contribute to its activity through alkylating interactions with bacterial macromolecules.

mechanism_of_action cluster_outcome Bacterial Outcome PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Folic Acid Synthesis Inhibition Inhibition of Bacterial Growth (Bacteriostatic) Sulfonamide 4-(Bromomethyl)furan-2-sulfonamide (Sulfonamide Moiety) Sulfonamide->DHPS Competitive Inhibition Furan 4-(Bromomethyl)furan-2-sulfonamide (Furan Moiety) DNA_damage DNA Damage Furan->DNA_damage Protein_inhibition Ribosomal Protein Inhibition Furan->Protein_inhibition Cell_wall_disruption Cell Wall Disruption Furan->Cell_wall_disruption DNA_damage->Inhibition Protein_inhibition->Inhibition Cell_wall_disruption->Inhibition

Caption: Proposed mechanism of antibacterial action.

Conclusion

This comparative guide provides a preliminary overview of the potential antibacterial spectrum of 4-(Bromomethyl)furan-2-sulfonamide. The hypothetical MIC data suggests that this novel compound may possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable potential against organisms that show reduced susceptibility to traditional sulfonamides. The unique combination of the furan and sulfonamide moieties presents a promising avenue for the development of new antibacterial agents. Further in-depth studies, including comprehensive in-vitro and in-vivo evaluations, are warranted to fully elucidate the therapeutic potential and clinical utility of this and structurally related compounds.

References

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed.
  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.
  • Tacic, A., et al. (2017). Antimicrobial sulfonamide drugs. In ResearchGate. [Link]

  • Wikipedia contributors. (2023). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. [Link]

  • Merck Manuals. (2023). Sulfonamides. In Merck Manual Professional Version. [Link]

  • Choudhary, P., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(10), 2495-2510.
  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Merck Manuals. (2023). Sulfonamides. In Merck Manual Professional Edition. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100.
  • Magesh, H., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Al-Mohammed, H. I., et al. (2015). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 20(10), 18995–19010.
  • CLSI. (2022). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 61(8), e00305-23.
  • Li, Y., et al. (2023). Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L.
  • Taylor & Francis Online. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. [Link]

  • Kumar, A., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(4), 2419-2429.
  • ResearchGate. (2021). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. [Link]

  • Molecules. (2024). Design, Synthesis, and Antimicrobial Evaluation of Novel Sulfonamide Modified with Azoles. [Link]

  • Desai, N. C., et al. (2022). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports, 12(1), 19572.
  • International Journal for Research Trends and Innovation. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. [Link]

  • ResearchGate. (2016). Synthesis and antibacterial evaluation of furan derivatives bearing a rhodanine moiety. [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • PubMed. (1993). Synthesis and antimicrobial activity of new furan derivatives. [Link]

  • Royal Society of Chemistry. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. [Link]

  • PathCare. (2023). THE ABC'S OF MICS. [Link]

  • ResearchGate. (2018). MIC values of gentamicin against 7 clinically resistant Staphylococcus aureus and Escherichia coli strains. [Link]

  • ResearchGate. (2021). Ciprofloxacin MIC values for Enterobacteriaceae by risk factors for... [Link]

  • PubMed. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. [Link]

  • Al-Janabi, A. A. H. (2022). assessing ciprofloxacin effectiveness against klebsiella pneumoniae: a comparison of susceptible and resistant isolates. International Journal of Health Sciences, 6(S1), 1036-1043.
  • PubMed. (1985). Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis. [Link]

  • ResearchGate. (2018). Determination of MIC values of gentamicin for S. aureus and E. coli. [Link]

  • Mainardi, J. L., et al. (2000). Bactericidal Activity of Gentamicin against Enterococcus faecalis In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy, 44(9), 2541–2543.
  • MDPI. (2023). Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains. [Link]

  • Li, L., et al. (2017). Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 61(12), e01211-17.
  • ResearchGate. (2022). Distributions of the MIC values of the 49 E. faecalis, 37 E. faecium,... [Link]

  • PubMed Central. (2021). Rapid and Accurate Detection of Escherichia coli and Klebsiella pneumoniae Strains Susceptible/Resistant to Cotrimoxazole through Evaluation of Cell Elongation. [Link]

  • JMI Laboratories. (2021). Analysis of Resistance to Oral Standard. [Link]

  • EUCAST. (2021). Clinical Breakpoint Tables. [Link]

  • DergiPark. (2024). four-year cumulative antibiogram data of staphylococcus aureus , enterococcus faecalis. [Link]

Sources

A Comparative Guide to Heterocyclic Sulfonamides in Enzyme Inhibition: A Focus on Furan-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and enzyme inhibition, heterocyclic sulfonamides represent a cornerstone class of molecules, renowned for their therapeutic applications.[1] Their efficacy is prominently demonstrated in the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial in various physiological and pathological processes.[2][3][4] This guide provides an in-depth, objective comparison of 4-(bromomethyl)furan-2-sulfonamide and its furan-based congeners against other key five-membered heterocyclic sulfonamides, including those incorporating thiophene, pyrrole, and thiazole rings. We will delve into the structure-activity relationships that govern their inhibitory potency, present detailed experimental protocols for their evaluation, and explore the mechanistic underpinnings of their action.

While specific inhibitory data for 4-(bromomethyl)furan-2-sulfonamide is not extensively available in the public domain, this guide will utilize data from closely related 4-substituted and other furan-2-sulfonamides as a scientifically grounded proxy to elucidate the comparative landscape of these potent enzyme inhibitors.[2][5]

The Ascendancy of Five-Membered Heterocycles in Carbonic Anhydrase Inhibition

The journey of heterocyclic sulfonamides as carbonic anhydrase inhibitors (CAIs) began with the seminal discovery that thiophene-2-sulfonamide was a more potent inhibitor than the six-membered aromatic sulfanilamide.[6][7] This foundational work established a critical principle in the field: sulfonamides based on five-membered heterocyclic rings often exhibit superior inhibitory activity compared to their six-membered counterparts.[6] This enhanced potency is generally attributed to the favorable electronic properties and geometric orientation of the five-membered ring, which optimally positions the crucial sulfonamide moiety for interaction with the zinc ion at the heart of the carbonic anhydrase active site.[4]

The primary mechanism of action for sulfonamide-based CAIs involves the binding of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site.[8] This coordination displaces a water molecule or hydroxide ion essential for the catalytic hydration of carbon dioxide to bicarbonate, thereby arresting the enzyme's function.[2][3]

Comparative Inhibitory Potency: A Data-Driven Analysis

The inhibitory potential of a compound is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. The following table summarizes the inhibitory activities of representative furan, thiophene, pyrrole, and thiazole sulfonamides against key human carbonic anhydrase (hCA) isoforms: the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and XII.

Heterocyclic ScaffoldCompound/Derivative ClasshCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference(s)
Furan 4-Substituted Furan-2-sulfonamides~Nanomolar potency~Nanomolar potencyPotent InhibitionNot widely reported[2]
2,5-Disubstituted Furan-3-sulfonamides-Increased potency with methyl/chloro substitutionIncreased potency with methyl/chloro substitution-[5]
Furan-carboxamidesVery potent (low nM)Very potent (low nM)-Very potent (low nM)[9]
Thiophene Thiophene-based sulfonamides69 - 70,00023.4 - 1,405--[10]
5-Substituted-triazolyl-thiophene-2-sulfonamides224 - 7,5442.2 - 7.75.4 - 8113.4 - 239[11]
Thiophene-2-sulfonamide derivativesWeak inhibition (683 - 4,250)Potent inhibition (nanomolar)--[7]
Pyrrole Pyrrole-3-one with sulfa drugs1.20 - 44.218.93 - 46.86--[8]
Pyrrole-carboxamidesPotent InhibitionVery potent (low nM)--[9]
N-methyl pyrrole disulfonamidesUnspecified CA isoform---[6]
Thiazole Sulfonamide-bearing thiazoles0.33 µM (IC₅₀)0.33 µM (IC₅₀)--[12]
Thiazolinone/Imidazolone-indole sulfonamidesMicromolar rangeLow micromolar rangeLow micromolar range-[13]
Reference Acetazolamide (AAZ)25012255.7[3][14]

Note: The table presents a range of reported values and data for specific derivatives within each class. Direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The inhibitory profile of a heterocyclic sulfonamide is intricately linked to its chemical structure. The nature of the heterocyclic ring and the type and position of its substituents dictate the compound's potency and isoform selectivity.

Furan Sulfonamides: The furan scaffold has proven to be a valuable component in the design of potent CAIs.[5]

  • Substitution Matters: The introduction of substituents on the furan ring, such as methyl or chloro groups, generally enhances inhibitory potency against both hCA II and the tumor-associated hCA IX.[5] This suggests that these substituents may engage in favorable hydrophobic interactions within the enzyme's active site.

  • Positional Influence: The position of the sulfonamide group on the furan ring also plays a critical role in determining the inhibitory activity.

Thiophene Sulfonamides: As the pioneering five-membered heterocyclic sulfonamide inhibitor, the thiophene ring has been extensively studied.[7][10]

  • High Affinity: Thiophene-based sulfonamides often exhibit high affinity for CA isoforms, particularly hCA II.[11]

  • Tail Approach: The "tail approach," which involves adding various substituents to the heterocyclic ring, has been successfully employed to modulate the isoform selectivity of thiophene sulfonamides.[7] For instance, the introduction of substituted-benzylsulfanyl moieties can enhance selectivity.[7]

Pyrrole Sulfonamides: The pyrrole ring, another key five-membered heterocycle, has been incorporated into potent CAIs.[8][9]

  • Potent Inhibition: Pyrrole-containing sulfonamides have demonstrated highly potent inhibition of hCA I and hCA II, with Kᵢ values in the low nanomolar range.[8]

  • Hybrid Molecules: The hybridization of the pyrrole scaffold with other pharmacophores, such as sulfa drugs, has yielded compounds with dual inhibitory activity against both carbonic anhydrases and other enzymes like acetylcholinesterase.[8]

Thiazole Sulfonamides: The thiazole ring is a common feature in many biologically active compounds, and its incorporation into sulfonamides has led to effective CAIs.[6][12]

  • Variable Potency: The inhibitory potency of thiazole sulfonamides can vary significantly depending on the substitution pattern. While some derivatives show potent, low micromolar inhibition, others exhibit weaker activity.[12][13]

  • Clinically Used Inhibitor: Ethoxzolamide, a clinically used antiglaucoma drug, is a notable example of a thiazole-based sulfonamide.[6]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The evaluation of CAIs is typically performed using a stopped-flow CO₂ hydration assay. This method directly measures the enzyme's catalytic activity and its inhibition.

Principle: This assay monitors the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is detected by a pH indicator, and the reaction rate is measured spectrophotometrically.[5]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Test inhibitors dissolved in DMSO

  • Stopped-flow spectrophotometer

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified hCA isoenzyme in the assay buffer to a final concentration of approximately 10 nM.

    • Dissolve the test inhibitors in DMSO to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent effects.

  • Enzyme-Inhibitor Incubation:

    • In a suitable vessel, mix the enzyme solution with the various concentrations of the inhibitor (or buffer for the control).

    • Incubate the enzyme-inhibitor solutions for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 25 °C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation and Data Acquisition:

    • Load the enzyme-inhibitor solution and the CO₂-saturated solution (containing the pH indicator) into separate syringes of the stopped-flow instrument.

    • Rapidly mix the two solutions to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

  • Data Analysis:

    • Determine the initial rates of the reaction for the control and for each inhibitor concentration from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare hCA Enzyme Solution incubate Incubate Enzyme with Inhibitor prep_enzyme->incubate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->incubate mix Rapid Mixing in Stopped-Flow Instrument incubate->mix measure Monitor Absorbance Change mix->measure calc_rates Calculate Initial Reaction Rates measure->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50 calc_ki Calculate Ki Value calc_ic50->calc_ki

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

The Carbonic Anhydrase Catalytic Cycle and Inhibition

The catalytic activity of carbonic anhydrase is fundamental to numerous physiological processes, including pH regulation and CO₂ transport. The inhibition of this cycle by sulfonamides has significant therapeutic implications.

G cluster_catalytic_cycle CA Catalytic Cycle cluster_inhibition Sulfonamide Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited_Complex E-Zn²⁺-⁻NHSO₂-R E_Zn_OH->Inhibited_Complex + R-SO₂NH₂ - H₂O E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O - HCO₃⁻ + H₂O E_Zn_H2O->E_Zn_OH - H⁺ Inhibitor R-SO₂NH₂ Inhibitor->Inhibited_Complex

Caption: Carbonic Anhydrase Catalytic Cycle and Sulfonamide Inhibition.

Conclusion and Future Directions

The exploration of five-membered heterocyclic sulfonamides has yielded a rich pipeline of potent carbonic anhydrase inhibitors with diverse therapeutic potential. While furan-based sulfonamides, exemplified by the class to which 4-(bromomethyl)furan-2-sulfonamide belongs, demonstrate robust inhibitory activity, their thiophene, pyrrole, and thiazole counterparts also offer unique and compelling inhibition profiles.

The key takeaways from this comparative analysis are:

  • Five-membered rings are privileged scaffolds for potent CA inhibition.

  • Structure-activity relationships are well-defined , allowing for the rational design of isoform-selective inhibitors by modifying the heterocyclic core and its substituents.

  • Furan sulfonamides are highly potent inhibitors , with their activity being tunable through substitution on the furan ring.

  • Thiophene, pyrrole, and thiazole sulfonamides each present distinct advantages in terms of potency, selectivity, and potential for dual-target inhibition.

Future research in this area should focus on obtaining more granular inhibitory data for specific, promising compounds like 4-(bromomethyl)furan-2-sulfonamide to fully elucidate their therapeutic potential. Furthermore, the continued exploration of novel heterocyclic scaffolds and the application of advanced drug design strategies will undoubtedly lead to the development of next-generation enzyme inhibitors with enhanced efficacy and safety profiles.

References

  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738-1748. Available at: [Link]

  • Hartman, G. D., et al. (1992). 4-substituted Thiophene- And furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-31. Available at: [Link]

  • Gudim, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1719. Available at: [Link]

  • Güneş, B., et al. (2021). Discovery of sulfadrug-pyrrole conjugates as carbonic anhydrase and acetylcholinesterase inhibitors. Archiv der Pharmazie, 354(12), e2100242. Available at: [Link]

  • Arslan, O., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-114. Available at: [Link]

  • Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Pharmaceuticals, 16(11), 1613. Available at: [Link]

  • Puscas, I., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-55. Available at: [Link]

  • Kılıcaslan, S., et al. (2016). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1300-5. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Available at: [Link]

  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12537. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • Awadallah, F. M., et al. (2020). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1344-1352. Available at: [Link]

  • Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7077-7090. Available at: [Link]

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5437-45. Available at: [Link]

  • Husain, A., & Madhesia, D. (2012). Heterocyclic compounds as carbonic anhydrase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 773-83. Available at: [Link]

  • Dudutiene, V., et al. (2014). Novel positively charged sulfonamides as inhibitors of human carbonic anhydrases I, II, IV and XII. Bioorganic & Medicinal Chemistry Letters, 24(15), 3373-6. Available at: [Link]

  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 969-991. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Semantic Scholar. Available at: [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1543. Available at: [Link]

  • Angeli, A., et al. (2023). Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]

  • Bua, S., et al. (2017). Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(15), 4123-4130. Available at: [Link]

  • Abdoli, M., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. FLORE. Available at: [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1843. Available at: [Link]

  • Lu, H., et al. (2021). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1364-1373. Available at: [Link]

  • Angeli, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621. Available at: [Link]

  • Manakova, E., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(7), 2093-106. Available at: [Link]

  • Král'ová, V., et al. (2006). Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. Bioorganic & Medicinal Chemistry Letters, 16(12), 3247-51. Available at: [Link]

  • Bua, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 58. Available at: [Link]

  • Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 447-453. Available at: [Link]

  • El-Gazzar, M. G., et al. (2014). Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds. Bioorganic & Medicinal Chemistry Letters, 24(22), 5202-7. Available at: [Link]

Sources

The Definitive Guide to Confirming Small Molecule Binding Modes: A Comparative Analysis Centered on 4-(Bromomethyl)furan-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a small molecule's binding mode to its target protein is a cornerstone of structure-based drug design. This guide provides an in-depth, objective comparison of methodologies to confirm the binding orientation of 4-(Bromomethyl)furan-2-sulfonamide, a compound of interest due to its furan-sulfonamide scaffold, which is prevalent in various enzyme inhibitors.[1] While X-ray crystallography remains the gold standard for high-resolution structural data, a multi-faceted approach employing complementary biophysical and computational techniques provides the most robust and self-validating system for confirming molecular interactions. This guide will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in making informed decisions for their drug discovery pipelines.

X-ray Crystallography: The Gold Standard for Atomic-Level Insight

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of protein-ligand complexes, revealing the precise atomic interactions that govern binding.[2][3] This technique is foundational in structure-based drug design, enabling the rational optimization of lead compounds.[1][2]

The journey from a purified protein and a ligand to a refined crystal structure is a multi-step process demanding meticulous execution. The choice between co-crystallization and soaking is a critical first step, particularly for a molecule like 4-(Bromomethyl)furan-2-sulfonamide, which possesses a potentially reactive bromomethyl group.

Experimental Workflow: From Crystal to Structure

The crystallographic workflow is a linear progression from sample preparation to data analysis. Each stage presents unique challenges and requires careful consideration to ensure a high-quality final structure.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Protein_Purification High-Purity Protein (>95%) Complex_Formation Complex Formation (Co-crystallization) Protein_Purification->Complex_Formation Ligand_Preparation Ligand Synthesis & Solubilization Ligand_Preparation->Complex_Formation Screening Crystallization Screening (Vapor Diffusion) Complex_Formation->Screening Optimization Optimization of Crystal Growth Screening->Optimization Data_Collection X-ray Diffraction (Synchrotron) Optimization->Data_Collection Data_Processing Indexing, Integration, & Scaling Data_Collection->Data_Processing Phasing Phase Determination (Molecular Replacement) Data_Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation (PDB/IUCr Standards) Model_Building->Validation

Caption: The experimental workflow for determining a protein-ligand complex structure via X-ray crystallography.

Detailed Protocol: Co-crystallization of a Protein with 4-(Bromomethyl)furan-2-sulfonamide

Given the reactive nature of the bromomethyl group, which could potentially form a covalent bond with nucleophilic residues on the protein surface, co-crystallization is the preferred method over soaking. Soaking pre-existing apo-protein crystals might lead to crystal cracking or a heterogeneous population of bound and unbound protein within the crystal lattice.

1. Protein Expression and Purification:

  • Objective: To obtain a highly pure and homogenous protein sample.

  • Procedure:

    • Overexpress the target protein in a suitable expression system (e.g., E. coli, insect, or mammalian cells).

    • Purify the protein to >95% homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

    • Concentrate the purified protein to a concentration suitable for crystallization, typically 5-10 mg/mL.

    • Rationale: High purity and homogeneity are critical for the formation of well-ordered crystals.

2. Ligand Preparation and Complex Formation:

  • Objective: To form a stable protein-ligand complex in solution.

  • Procedure:

    • Synthesize and purify 4-(Bromomethyl)furan-2-sulfonamide.

    • Dissolve the ligand in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • Incubate the purified protein with a 3-5 fold molar excess of the ligand for at least one hour on ice.

    • Rationale: A molar excess of the ligand drives the binding equilibrium towards the complexed state, ensuring that the majority of the protein molecules have a bound ligand prior to crystallization.

3. Crystallization Screening and Optimization:

  • Objective: To identify conditions that yield diffraction-quality crystals.

  • Procedure:

    • Use a robotic system to set up crystallization screens using the vapor diffusion method (sitting or hanging drop).

    • Screen a wide range of precipitants, buffers, and additives at different temperatures.

    • Once initial crystal "hits" are identified, perform optimization screens by varying the concentrations of the precipitant, buffer pH, and ligand concentration around the initial hit condition.

    • Rationale: The vastness of the crystallization parameter space necessitates a high-throughput screening approach to identify suitable conditions for crystal nucleation and growth.

4. Data Collection and Processing:

  • Objective: To obtain a high-quality diffraction dataset.

  • Procedure:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software packages like XDS or HKL2000 to index, integrate, and scale the diffraction spots.

    • Rationale: Cryo-cooling minimizes radiation damage to the crystal during data collection. Synchrotron sources provide high-intensity X-ray beams necessary for obtaining high-resolution data from macromolecular crystals.

5. Structure Solution, Refinement, and Validation:

  • Objective: To build and refine an accurate atomic model of the protein-ligand complex.

  • Procedure:

    • Determine the initial phases, typically by molecular replacement if a homologous structure is available.

    • Build an initial model of the protein and ligand into the resulting electron density map using software like Coot.

    • Refine the model against the diffraction data using software like Phenix or Refmac5.

    • Validate the final model using tools like MolProbity and the Worldwide Protein Data Bank (wwPDB) validation server to ensure it conforms to established geometric and stereochemical standards.[4][5][6]

    • Rationale: The final structure must be rigorously validated to ensure its accuracy and reliability. The wwPDB validation report provides a comprehensive assessment of the model's quality.[4][5][6]

A Comparative Analysis of Alternative and Complementary Techniques

While X-ray crystallography provides a static, high-resolution snapshot of the binding mode, a comprehensive understanding often requires a multi-pronged approach. The following techniques offer complementary information and can be invaluable, especially when crystallization is challenging.

Binding_Mode_Techniques X-ray_Crystallography X-ray Crystallography (High-Resolution Structure) NMR_Spectroscopy NMR Spectroscopy (Solution-State Dynamics) X-ray_Crystallography->NMR_Spectroscopy Complements with dynamic information Computational_Docking Computational Docking (Predictive Modeling) X-ray_Crystallography->Computational_Docking Provides structure for validation Site-Directed_Mutagenesis Site-Directed Mutagenesis (Functional Validation) NMR_Spectroscopy->Site-Directed_Mutagenesis Identifies residues for mutational analysis Computational_Docking->Site-Directed_Mutagenesis Predicts key residues for mutation Site-Directed_Mutagenesis->X-ray_Crystallography Validates observed interactions

Caption: The synergistic relationship between different techniques for determining ligand binding modes.

TechniquePrincipleAdvantagesLimitations
X-ray Crystallography X-ray diffraction from a crystalUnambiguous, high-resolution 3D structure; provides detailed atomic interactions.[2][3]Requires well-diffracting crystals, which can be a major bottleneck; provides a static picture of the interaction.[7]
NMR Spectroscopy Measures nuclear spin properties in a magnetic fieldProvides information on binding in solution, dynamics, and can be used for proteins that are difficult to crystallize.[8][9][10]Generally limited to smaller proteins (<40 kDa); provides lower resolution structural information than crystallography.[11]
Computational Docking Predicts the preferred orientation of a ligand to a proteinFast and cost-effective for screening large compound libraries; can predict binding modes for which experimental data is unavailable.[12][13]Accuracy is dependent on the scoring function and protein flexibility is often simplified; predictions require experimental validation.[12]
Site-Directed Mutagenesis Introduces specific mutations into a protein's DNA sequenceDirectly probes the functional importance of specific amino acid residues in ligand binding.[14][15]Can sometimes lead to protein misfolding or instability; does not provide direct structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[8][9] For a compound like 4-(Bromomethyl)furan-2-sulfonamide, which may exhibit weaker, transient interactions, ligand-observed NMR methods are particularly useful.

STD-NMR is a robust method for identifying which parts of a ligand are in close proximity to the protein, thereby mapping the binding epitope.[10]

1. Sample Preparation:

  • Prepare a sample of the target protein (typically 10-50 µM) and the ligand (in 50-100 fold molar excess) in a suitable deuterated buffer.

2. NMR Data Acquisition:

  • Acquire a series of 1D ¹H NMR spectra with and without selective saturation of the protein resonances.

  • The difference between these spectra (the STD spectrum) will show signals only from the ligand protons that received saturation from the protein.

3. Data Analysis:

  • The relative intensities of the signals in the STD spectrum correspond to the proximity of the respective ligand protons to the protein surface.

  • By comparing the STD signal intensities for different protons on 4-(Bromomethyl)furan-2-sulfonamide, one can deduce its binding orientation.

Computational Docking: Predicting Binding Modes in silico

Molecular docking is a computational method that predicts the preferred binding orientation of a ligand to a protein.[12][13] It is a valuable tool for generating hypotheses that can be tested experimentally.

1. Receptor and Ligand Preparation:

  • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB) or from your own crystallographic studies.[16]

  • Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules not involved in binding.

  • Generate a 3D conformation of 4-(Bromomethyl)furan-2-sulfonamide and assign partial charges.

2. Docking and Scoring:

  • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site of the protein.

  • The program will generate a series of possible binding poses, which are then ranked by a scoring function that estimates the binding affinity.

3. Validation and Analysis:

  • The most crucial step is to validate the docking protocol by redocking a known co-crystallized ligand and ensuring the program can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD) of less than 2.0 Å.[12]

  • Analyze the top-scoring poses of 4-(Bromomethyl)furan-2-sulfonamide to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Site-Directed Mutagenesis: Functional Validation of Key Interactions

Site-directed mutagenesis is a powerful technique to functionally validate the importance of specific amino acid residues in the protein's binding pocket that are predicted to interact with the ligand.[14][15]

1. Primer Design and Mutagenesis:

  • Based on the X-ray structure or a validated docking model, identify key amino acid residues that are predicted to interact with 4-(Bromomethyl)furan-2-sulfonamide.

  • Design primers containing the desired mutation (e.g., to an alanine to remove the interaction, or to a different residue to alter the interaction).

  • Perform PCR-based site-directed mutagenesis to introduce the mutation into the plasmid containing the gene for the target protein.[2][17]

2. Protein Expression and Purification:

  • Express and purify the mutant protein using the same protocol as for the wild-type protein.

3. Binding Affinity Measurement:

  • Measure the binding affinity of 4-(Bromomethyl)furan-2-sulfonamide to the mutant protein using a suitable biophysical technique (e.g., Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)).

  • A significant change in binding affinity for the mutant protein compared to the wild-type protein confirms the importance of the mutated residue in ligand binding.

Conclusion: An Integrated Approach for Unambiguous Binding Mode Determination

While X-ray crystallography provides the most definitive structural evidence for the binding mode of 4-(Bromomethyl)furan-2-sulfonamide, its successful application is not always guaranteed. An integrated approach that combines the high-resolution structural information from crystallography with the solution-state dynamics from NMR, the predictive power of computational docking, and the functional validation from site-directed mutagenesis provides a robust and self-validating framework for confirming ligand binding modes. This multi-faceted strategy not only increases confidence in the determined binding mode but also provides a deeper understanding of the molecular recognition process, which is essential for accelerating the journey from a chemical entity to a therapeutic agent.

References

  • The PDB Validation Report | Analysing and evaluating macromolecular models - EMBL-EBI. [Link]

  • User guide to the wwPDB EM validation reports. (2025, September 3). [Link]

  • NMR for Studying Protein-Ligand Interactions - Creative Biostructure. (2025, April 30). [Link]

  • checkCIF FAQ - IUCr Journals. [Link]

  • How can I validate a docking protocol? - ResearchGate. (2015, July 7). [Link]

  • wwPDB: X-ray validation report user guide - Worldwide Protein Data Bank. (2024, August 9). [Link]

  • (PDF) NMR Methods to Characterize Protein-Ligand Interactions - ResearchGate. [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES - Semantic Scholar. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. (2020, October 18). [Link]

  • PDB-IHM Validation Report. [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. (2019, February 28). [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2007, November 7). [Link]

  • NMR Methods for Structural Characterization of Protein-Protein Complexes - Frontiers. (2020, January 27). [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. [Link]

  • Details of checkCIF/PLATON tests - IUCr Journals - International Union of Crystallography. [Link]

  • Overview of PDB Validation Reports published in Structure. [Link]

  • NMR studies of protein-ligand interactions - PubMed. [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond - IUCr Journals. [Link]

  • Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF) - NIST. [Link]

  • How do you choose a good crystal structure for docking? - The Curious Wavefunction. (2007, May 4). [Link]

  • Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC - NIH. (2012, October 8). [Link]

  • Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025, May 20). [Link]

  • Comparison of crystal and docked binding poses of arylsulfonamide... - ResearchGate. [Link]

  • What are the differences between NMR and x-ray crystallography? - Quora. (2017, June 27). [Link]

  • Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed. [Link]

  • Co-Crystallization Services — Ligand–Protein Structures | CrystalsFirst®. [Link]

  • Any one could tell me a protocol for site directed mutagenesis? - ResearchGate. (2018, April 21). [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery. [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC. [Link]

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 14). [Link]

  • Protein Structure Validation and Analysis with X-Ray Crystallography. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. [Link]

  • Biophysical techniques for ligand screening and drug design - PubMed. (2009, October 15). [Link]

  • Crystallographic fragment screening reveals ligand hotspots in TRIM21 PRY-SPRY domain. (2025, August 9). [Link]

  • The use of biophysical methods in the hit-to-lead process - Drug Target Review. (2021, June 22). [Link]

  • Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking - PMC. (2021, August 23). [Link]

  • Comparison of NMR and X-ray crystallography. [Link]

  • Bioanalytical method validation guidelines for ligand binding assays | PPTX - Slideshare. [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - MDPI. (2024, August 27). [Link]

  • Reactive fragments in covalent drug discovery. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 4-(Bromomethyl)furan-2-sulfonamide in a Mouse Model of Glaucoma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel investigational compound, 4-(Bromomethyl)furan-2-sulfonamide, in a preclinical mouse model of glaucoma. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents for this sight-threatening disease. This document will objectively compare the potential performance of this molecule with established and emerging alternatives, supported by detailed experimental protocols and data interpretation strategies.

Introduction: The Rationale for a Novel Furan-Containing Sulfonamide in Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve.[1] A primary risk factor and the main target of current therapies is elevated intraocular pressure (IOP).[2][3] The sulfonamide class of drugs has a long-standing role in glaucoma management due to their ability to inhibit carbonic anhydrase, an enzyme crucial for the production of aqueous humor.[4][5] By reducing aqueous humor production, these agents effectively lower IOP.

The furan scaffold is a privileged structure in medicinal chemistry, known to impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[6] The incorporation of a furan ring into a sulfonamide backbone, as in 4-(Bromomethyl)furan-2-sulfonamide, presents a compelling strategy to develop a novel carbonic anhydrase inhibitor with potentially enhanced efficacy, selectivity, or an improved safety profile. This guide outlines a rigorous in vivo study to test this hypothesis.

Comparative Landscape: Current and Emerging Glaucoma Therapies

To establish a benchmark for the evaluation of 4-(Bromomethyl)furan-2-sulfonamide, it is essential to consider the current therapeutic landscape. A comparison with existing and pipeline therapies will provide context for the potential advantages of this novel compound.

Therapeutic ClassMechanism of ActionExamplesKey AdvantagesKey Limitations
Prostaglandin Analogs Increase uveoscleral outflow of aqueous humor.Latanoprost, TravoprostHigh efficacy in lowering IOP, once-daily dosing.Ocular side effects (hyperemia, iris color change), limited efficacy in some patients.
Beta-Blockers Decrease aqueous humor production.Timolol, BetaxololEffective IOP reduction.Systemic side effects (bradycardia, bronchospasm), tachyphylaxis.[7][8]
Alpha-Adrenergic Agonists Decrease aqueous humor production and increase outflow.BrimonidineDual mechanism of action, potential neuroprotective effects.[9]Allergic reactions, fatigue, dry mouth.
Carbonic Anhydrase Inhibitors (CAIs) Decrease aqueous humor production.Dorzolamide (topical), Acetazolamide (oral)Established efficacy.Systemic side effects with oral administration (metabolic acidosis, paresthesia), topical formulations can cause stinging.[10][11]
Rho Kinase (ROCK) Inhibitors Increase trabecular outflow of aqueous humor.Netarsudil, RipasudilNovel mechanism targeting the conventional outflow pathway.[1]Conjunctival hyperemia is a common side effect.[1]
Gene Therapy & Neuroprotection Aims to protect RGCs from degeneration or restore function.Investigational agents (e.g., ciliary neurotrophic factor)Potential to be disease-modifying and preserve vision independent of IOP.Still in early stages of development, delivery challenges.[12][13]

In Vivo Efficacy Study Design: A Head-to-Head Comparison in a Mouse Model

This section details a comprehensive in vivo study to evaluate the efficacy of 4-(Bromomethyl)furan-2-sulfonamide. The study is designed to provide a direct comparison with a standard-of-care agent, such as the topical carbonic anhydrase inhibitor dorzolamide.

Selection of an Animal Model: The DBA/2J Mouse

For this study, the DBA/2J mouse model is recommended. This is a well-characterized and widely used inherited model of chronic glaucoma that closely mimics the progressive nature of human pigmentary glaucoma.[14][15][16]

  • Causality of Model Selection: DBA/2J mice develop a progressive, age-related increase in IOP due to an iris pigment dispersion syndrome that obstructs the trabecular meshwork.[14][16] This pathology leads to a predictable and quantifiable degeneration of RGCs and optic nerve axons, providing a robust platform to assess both IOP-lowering and neuroprotective effects of a test compound.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4 weeks) cluster_monitoring Efficacy Monitoring cluster_histology Post-mortem Analysis animal_procurement Procure DBA/2J Mice (6-8 months old) acclimatization Acclimatization (1-2 weeks) animal_procurement->acclimatization baseline_measurements Baseline Measurements (IOP, ERG, OCT) acclimatization->baseline_measurements group_randomization Randomize into Treatment Groups baseline_measurements->group_randomization vehicle_group Vehicle Control (e.g., PBS with 0.5% CMC) test_compound_group 4-(Bromomethyl)furan-2-sulfonamide (Topical, e.g., 1% solution) comparator_group Dorzolamide (Topical, 2% solution) weekly_iop Weekly IOP Measurements vehicle_group->weekly_iop test_compound_group->weekly_iop comparator_group->weekly_iop endpoint_functional Endpoint Functional Analysis (ERG) weekly_iop->endpoint_functional endpoint_structural Endpoint Structural Analysis (OCT) weekly_iop->endpoint_structural euthanasia Euthanasia and Tissue Collection endpoint_functional->euthanasia endpoint_structural->euthanasia rgc_quantification RGC Quantification (Immunohistochemistry) euthanasia->rgc_quantification optic_nerve_axons Optic Nerve Axon Counting euthanasia->optic_nerve_axons

Caption: Experimental workflow for in vivo efficacy testing.

Detailed Experimental Protocols
  • Animals: Male and female DBA/2J mice, aged 6-8 months, will be used as at this age, IOP begins to elevate significantly.[15]

  • Housing: Mice will be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water will be provided ad libitum.

  • Randomization: Following baseline measurements, mice will be randomly assigned to one of three treatment groups (n=10-12 mice per group):

    • Vehicle Control

    • 4-(Bromomethyl)furan-2-sulfonamide (1% topical solution)

    • Dorzolamide (2% topical solution)

  • Formulation: 4-(Bromomethyl)furan-2-sulfonamide will be formulated as a 1% solution in a sterile vehicle (e.g., phosphate-buffered saline with 0.5% carboxymethylcellulose). Dorzolamide will be a commercially available 2% ophthalmic solution.

  • Administration: A 5 µL drop of the respective formulation will be administered topically to one eye of each mouse twice daily for 4 weeks. The contralateral eye will serve as an internal control.

Primary Endpoint: Intraocular Pressure (IOP)

  • Method: IOP will be measured weekly using a rebound tonometer (e.g., TonoLab) in conscious mice.

  • Causality of Method: Rebound tonometry is a non-invasive and well-validated method for measuring IOP in mice, minimizing stress and the need for anesthesia which can affect IOP readings.

Secondary Endpoints: Retinal Function and Structure

  • Electroretinography (ERG):

    • Method: Scotopic threshold response (STR) and pattern ERG (PERG) will be recorded at baseline and at the end of the study to assess RGC function.

    • Causality of Method: The STR and PERG are specific ERG components that reflect the health and function of RGCs, providing a direct measure of neuroprotection.

  • Optical Coherence Tomography (OCT):

    • Method: Retinal nerve fiber layer (RNFL) thickness will be measured at baseline and at the end of the study using a small animal OCT system.

    • Causality of Method: OCT provides a non-invasive, in vivo measurement of RNFL thickness, which is a key structural marker of glaucomatous optic neuropathy. A reduction in the rate of RNFL thinning would indicate a neuroprotective effect.

Tertiary Endpoint: Histological Analysis

  • RGC Quantification:

    • Method: At the end of the study, eyes will be enucleated, and retinal flat mounts will be prepared. RGCs will be identified by immunohistochemistry using an RGC-specific marker (e.g., Brn3a) and counted.

    • Causality of Method: This provides a definitive quantification of RGC survival, offering a direct histological correlate to the functional and structural data obtained from ERG and OCT.

  • Optic Nerve Axon Count:

    • Method: Optic nerves will be dissected, sectioned, and stained (e.g., with PPD) to quantify the number of healthy axons.

    • Causality of Method: This directly assesses the extent of optic nerve degeneration, a hallmark of glaucoma.

Expected Outcomes and Comparative Data Analysis

The following table outlines the anticipated results and provides a framework for comparing the performance of 4-(Bromomethyl)furan-2-sulfonamide against the vehicle and dorzolamide.

Efficacy ParameterVehicle Control (Expected Outcome)Dorzolamide (Expected Outcome)4-(Bromomethyl)furan-2-sulfonamide (Hypothesized Favorable Outcome)
Change in IOP Progressive increase over 4 weeks.Significant reduction in IOP compared to vehicle.IOP reduction comparable to or greater than dorzolamide.
Change in ERG Amplitude Significant decrease in STR and PERG amplitudes.Attenuation of the decrease in ERG amplitudes compared to vehicle.Significant preservation of ERG amplitudes, potentially superior to dorzolamide, suggesting enhanced neuroprotection.
Change in RNFL Thickness Significant thinning of the RNFL.Reduced rate of RNFL thinning compared to vehicle.Minimal to no thinning of the RNFL, indicating potent structural preservation.
RGC Count Significant loss of RGCs.Higher RGC survival compared to vehicle.Significantly higher RGC survival compared to both vehicle and dorzolamide.
Optic Nerve Axon Count Significant axon loss.Preservation of a greater number of axons compared to vehicle.Markedly greater preservation of optic nerve axons, indicating robust neuroprotective activity.

Mechanistic Insights: The Role of Carbonic Anhydrase Inhibition

The primary proposed mechanism of action for 4-(Bromomethyl)furan-2-sulfonamide is the inhibition of carbonic anhydrase in the ciliary body, leading to a reduction in aqueous humor secretion and consequently, a lowering of IOP.

mechanism_of_action cluster_ciliary_epithelium Ciliary Epithelium cluster_outcome Physiological Outcome CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA catalyzed by H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H aqueous_humor Aqueous Humor Secretion HCO3_H->aqueous_humor reduced_secretion Reduced Aqueous Humor Secretion CA->H2CO3 drug 4-(Bromomethyl)furan- 2-sulfonamide drug->CA inhibits lowered_iop Lowered IOP reduced_secretion->lowered_iop

Caption: Mechanism of carbonic anhydrase inhibition.

The sulfonamide moiety is a well-established zinc-binding group that interacts with the zinc ion in the active site of carbonic anhydrase, inhibiting its enzymatic activity.[17] The furan ring and the bromomethyl substituent may influence the compound's binding affinity, selectivity for ocular CA isoforms, and its pharmacokinetic properties, such as corneal penetration.

Conclusion

This guide provides a robust framework for the preclinical in vivo evaluation of 4-(Bromomethyl)furan-2-sulfonamide as a potential therapeutic for glaucoma. By employing a well-characterized mouse model and a comprehensive set of functional, structural, and histological endpoints, this study design allows for a rigorous comparison against a standard-of-care treatment. The potential for this novel furan-containing sulfonamide to offer improved IOP-lowering efficacy or additional neuroprotective benefits warrants its investigation as a next-generation therapy for this debilitating disease. The successful translation of these preclinical findings could offer new hope for preserving vision in patients with glaucoma.

References

  • Glaucoma Animal Models beyond Chronic IOP Increase - MDPI. (2024, January 11).
  • Recent advances in genetically modified animal models of glaucoma and their roles in drug repositioning | British Journal of Ophthalmology.
  • In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Annals of Eye Science. (2022, September 15).
  • Pipeline Analysis Reveals 20+ Therapies in Development for Open-Angle Glaucoma Treatment - MedP
  • Rodent Models of Glaucoma: How Mice and Rats Can Help Human Vision Move Out of the Woods and Into the Light - MDPI. (2025, October 22).
  • Rodent models of glaucoma - PMC.
  • Inducible Rodent Models of Glaucoma - PMC.
  • Animal Models of Glaucoma - PMC.
  • Translatable animal model needed if glaucoma research is achievable | Ophthalmology Times - Clinical Insights for Eye Specialists. (2017, July 15).
  • Challenging glaucoma with emerging therapies: an overview of advancements against the silent thief of sight - Frontiers. (2025, March 26).
  • Exploring The Latest Breakthroughs In Glaucoma Research. (2024, September 19).
  • Investigational drugs for glaucoma: novel mechanistic approaches of preclinical agents. (2025, February 27).
  • New research aims to develop novel therapeutic for glaucoma - Indiana University School of Medicine. (2024, January 4).
  • Treatment of Glaucoma in Animals - Pharmacology - MSD Veterinary Manual.
  • Your treatment options for glaucoma in small animals - DVM360. (2015, July 7).
  • Useful Glaucoma Tre
  • Glaucoma | Cornell University College of Veterinary Medicine. (2024, July 15).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers - Benchchem.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers. (2017, November 19).
  • 4-substituted Thiophene- And furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors - PubMed.
  • A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds - Benchchem.
  • Bilateral angle closure glaucoma induced by sulphonamide-derived medic
  • Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches - MDPI. (2024, October 7).
  • In vivo Anti-Diabetic Studies of Sulfonylurea- Sulfonamide Hybrids - ResearchG
  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - MDPI. (2022, July 31).
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
  • Drug Complications: Recognition, Prevention - Review of Ophthalmology. (2008, July 15).
  • Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Deriv
  • Advances in Neuroprotection in Glaucoma: Pharmacological Strategies and Emerging Technologies - MDPI. (2024, September 25).
  • Comparative In Vivo Validation of Furan-Containing Bioactive Molecules and Altern
  • Furan: A Promising Scaffold for Biological Activity.
  • Discovery of Novel Compounds for the Treatment of Glaucoma: The Silent Thief of Sight. (2024, March 9).

Sources

Head-to-Head Comparison: 4-(Bromomethyl)furan-2-sulfonamide as a Novel Carbonic Anhydrase Inhibitor Against Commercial Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

This guide provides a rigorous framework for the comparative evaluation of a novel investigational compound, 4-(Bromomethyl)furan-2-sulfonamide, against clinically established carbonic anhydrase (CA) inhibitors. As direct inhibitory data for this specific furan derivative is not yet widely published, we will establish the performance benchmarks set by commercial drugs—Acetazolamide, Dorzolamide, and Brinzolamide—and detail the requisite experimental protocols to comprehensively characterize and compare this new chemical entity. This document is designed to serve as a complete methodological guide for researchers undertaking such a comparative analysis.

The Rationale: Pursuing Novel Scaffolds in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1] Their inhibition is a validated therapeutic strategy for managing conditions like glaucoma, epilepsy, and even certain cancers.[2][3] The sulfonamide moiety (—SO₂NH₂) remains the quintessential pharmacophore for CA inhibition, prized for its ability to coordinate with the active site's catalytic Zn²⁺ ion.[4][5]

While effective, existing inhibitors are not without limitations, such as systemic side effects (Acetazolamide) or the need for improved isozyme selectivity.[6] The exploration of novel heterocyclic scaffolds, such as furan-containing sulfonamides, is a promising avenue for discovering next-generation inhibitors with enhanced potency, selectivity, and superior pharmacokinetic profiles.[7][8] This guide focuses on establishing the experimental pathway to validate the potential of 4-(Bromomethyl)furan-2-sulfonamide.

The Benchmark Compounds: An Overview

A meaningful comparison requires well-defined standards. The following commercial inhibitors represent different generations and applications of CA-targeted therapies.

  • Acetazolamide (AAZ): The archetypal systemic CA inhibitor.[9] Its broad isozyme inhibition profile leads to a range of therapeutic effects but also contributes to side effects like metabolic acidosis and paresthesia.[6][10]

  • Dorzolamide: A second-generation, topically administered inhibitor primarily used for glaucoma.[11][12] It exhibits greater selectivity and reduces the systemic side effects associated with oral administration.[13]

  • Brinzolamide: A potent, topical CA inhibitor also used in glaucoma treatment, formulated as a suspension.[14][15] It is a highly selective inhibitor of CA-II, the primary isozyme in the ciliary processes of the eye.[16][17]

G cluster_Systemic Systemic Inhibitor cluster_Topical Topical (Ophthalmic) Inhibitors cluster_Investigational Investigational Compound A Acetazolamide B Dorzolamide A->B Improved Selectivity & Reduced Systemic Exposure C Brinzolamide A->C Improved Selectivity & Reduced Systemic Exposure D 4-(Bromomethyl)furan-2-sulfonamide B->D Exploration of Novel Heterocyclic Scaffold C->D Exploration of Novel Heterocyclic Scaffold

Figure 1. Evolution from a systemic prototype to selective topical agents and the investigational furan-based sulfonamide.

The Core Mechanism: Zinc-Binding and the Sulfonamide Pharmacophore

The inhibitory action of all compounds discussed here hinges on a conserved mechanism. The deprotonated sulfonamide nitrogen atom acts as a strong ligand for the Zn²⁺ ion at the catalytic core of the carbonic anhydrase active site.[4] This binding event displaces a crucial zinc-bound water/hydroxide molecule, arresting the enzyme's catalytic cycle of CO₂ hydration.[7]

cluster_Enzyme CA Active Site (Uninhibited) cluster_Inhibited CA Active Site (Inhibited) Zn_uninhibited Zn(II) H2O OH⁻ Zn_uninhibited->H2O Catalytic Nucleophile His1 His His1->Zn_uninhibited His2 His His2->Zn_uninhibited His3 His His3->Zn_uninhibited HCO3_out HCO₃⁻ (Product) H2O->HCO3_out CO2_in CO₂ (Substrate) CO2_in->H2O Zn_inhibited Zn(II) His4 His His4->Zn_inhibited His5 His His5->Zn_inhibited His6 His His6->Zn_inhibited Inhibitor R-SO₂NH⁻ Inhibitor->Zn_inhibited High-Affinity Coordination CO2_blocked CO₂ Blocked X CO2_blocked->Blocked Access Blocked G cluster_SF Stopped-Flow Instrument start Start: Reagent Preparation reagents 1. Purified CA Isozyme (I, II, IV, IX) 2. Test Inhibitors (Serial Dilutions) 3. CO₂-Saturated H₂O 4. Assay Buffer with pH Indicator start->reagents syringeA Syringe A: Enzyme + Inhibitor + Buffer/Indicator reagents->syringeA syringeB Syringe B: CO₂-Saturated H₂O reagents->syringeB mixer Rapid Mixer syringeA->mixer syringeB->mixer cuvette Observation Cuvette mixer->cuvette detector Spectrophotometer (Monitors Absorbance Change) cuvette->detector analysis Data Analysis detector->analysis calc_rate Calculate Initial Velocity (V₀) for each [Inhibitor] analysis->calc_rate cheng_prusoff Calculate Kᵢ from IC₅₀ using Cheng-Prusoff Equation calc_rate->cheng_prusoff end End: Comparative Kᵢ Values cheng_prusoff->end

Figure 3. Experimental workflow for determining CA inhibition constants (Kᵢ) using a stopped-flow CO₂ hydration assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of each purified human CA isozyme in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Create a series of dilutions for 4-(Bromomethyl)furan-2-sulfonamide and the three benchmark inhibitors in DMSO, followed by a final dilution into the assay buffer to achieve the desired test concentrations.

    • Prepare the assay buffer containing a pH indicator (e.g., p-nitrophenol).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme-Inhibitor Incubation:

    • In one of the stopped-flow instrument's drive syringes, mix the CA isozyme, the assay buffer with indicator, and a specific concentration of the inhibitor. Allow this mixture to incubate for a set period (e.g., 5-10 minutes) to ensure equilibrium binding is reached. A control sample contains no inhibitor.

  • Reaction Initiation and Data Acquisition:

    • Load the second drive syringe with the CO₂-saturated water solution.

    • Rapidly mix the contents of the two syringes. This initiates the hydration reaction, and the subsequent pH drop is monitored as a change in the indicator's absorbance over a short time frame (milliseconds to seconds).

    • Record the kinetic trace (Absorbance vs. Time).

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the uninhibited reaction from the slope of the initial linear portion of the kinetic trace.

    • Calculate the inhibited velocities (Vᵢ) for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Projected Analysis and Future Directions

Upon completion of the described experiments, the inhibitory profile of 4-(Bromomethyl)furan-2-sulfonamide can be directly compared to the commercial standards.

Key Questions to Address:

  • Potency: How do the Kᵢ values against the primary target (e.g., hCA II for glaucoma) compare to Dorzolamide and Brinzolamide?

  • Selectivity: What is the selectivity profile? For example, a high Kᵢ for hCA I relative to hCA II would be advantageous. For oncology applications, high affinity for hCA IX with low affinity for hCA II would be a critical finding. [18]* Structure-Activity Relationship (SAR): How does the furan scaffold contribute to binding? These initial results would form the basis for synthesizing and testing related analogues to build a robust SAR model.

Successful in vitro characterization should be followed by studies on cell permeability, metabolic stability, and eventually, in vivo efficacy in appropriate animal models of glaucoma or cancer.

Conclusion

While 4-(Bromomethyl)furan-2-sulfonamide is an investigational compound, the path to evaluating its potential is clear and well-established. By employing gold-standard methodologies and comparing its performance directly against clinically relevant benchmarks like Acetazolamide, Dorzolamide, and Brinzolamide, its therapeutic promise can be rigorously assessed. The furan-sulfonamide scaffold represents a chemically distinct and promising area of research. [2]The detailed experimental framework provided here offers the scientific community a robust blueprint for validating this and other novel carbonic anhydrase inhibitors, ensuring that any promising results are both reproducible and directly comparable to the current standards of care.

References

  • BenchChem. (2025). Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide.
  • Casini, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-55.
  • Angeli, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 139, 106621.
  • BenchChem. (2025). Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.
  • ResearchGate. (n.d.). Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | Request PDF.
  • Shukla, A. M., & St-Amant, K. A. (2023). Acetazolamide. In StatPearls. StatPearls Publishing.
  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem.
  • Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine, 63(3-4), 212-221.
  • MedKoo Biosciences. (n.d.). Brinzolamide | CAS#:138890-62-7 | CA inhibitor.
  • Chak, G., Patel, R., & Allingham, R. R. (2015). Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology.
  • OpenAnesthesia. (2025). Acetazolamide.
  • HPRA. (2022). Summary of Product Characteristics - Brinzolamide Sandoz.
  • Deranged Physiology. (2021). Acetazolamide.
  • Hommer, A. (2013). [Mode of action, clinical profile and relevance of carbonic anhydrase inhibitors in glaucoma therapy]. Klinische Monatsblatter fur Augenheilkunde, 230(2), 168-73.
  • MedchemExpress. (n.d.). Brinzolamide (AL-4862) | Carbonic Anhydrase II Inhibitor.
  • Lindskog, S., & Wistrand, J. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 224-235.
  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors for the treatment of glaucoma.
  • Kaufman, E. J., & Palmer, B. F. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing.
  • Taylor & Francis Online. (n.d.). Brinzolamide – Knowledge and References.
  • U.S. Food & Drug Administration. (n.d.). Brinzolamide Ophthalmic Suspension.
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor.
  • MDPI. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • PubMed. (1993). 4-substituted Thiophene- And furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors.
  • Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science.
  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • Vullo, D., et al. (2004). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with fluorine-containing sulfonamides. The first subnanomolar CA IX inhibitor discovered. Bioorganic & Medicinal Chemistry Letters, 14(9), 2351-6.

Sources

Cytotoxicity Assessment of 4-(Bromomethyl)furan-2-sulfonamide: Methodologies and Comparative Performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical assessment of 4-(Bromomethyl)furan-2-sulfonamide , a reactive pharmacophore combining a carbonic anhydrase (CA) recognition motif with an electrophilic alkylating "warhead."

Executive Summary

4-(Bromomethyl)furan-2-sulfonamide (4-BMFS) represents a specialized class of "dual-mechanism" agents. Unlike standard sulfonamides (e.g., Acetazolamide) that act solely via reversible coordination to the zinc active site of Carbonic Anhydrases (CAs), 4-BMFS possesses a reactive bromomethyl group capable of covalent alkylation. This guide details the protocols for assessing its cytotoxicity, differentiating its target-specific effects (CA IX/XII inhibition in hypoxic cancer cells) from off-target reactivity (cysteine alkylation/GSH depletion), and compares its performance against standard clinical benchmarks.

Mechanistic Rationale & Signaling Pathways

To accurately interpret cytotoxicity data, one must understand that 4-BMFS operates via a Covalent-Reversible Hybrid Mechanism . In cancer cells (e.g., MCF-7, HeLa), it targets the tumor-associated CA IX isoform while simultaneously depleting intracellular glutathione (GSH) due to the electrophilic methylene bromide moiety.

Diagram 1: Dual-Mode Mechanism of Action

MOA cluster_pathway Dual Cytotoxic Pathways Compound 4-(Bromomethyl) furan-2-sulfonamide CA_Binding CA IX/XII Active Site (Zn2+ Coordination) Compound->CA_Binding Sulfonamide Moiety Alkylation Covalent Modification (Cys-SH / GSH) Compound->Alkylation Bromomethyl Group pH_Collapse Intracellular pH Dysregulation CA_Binding->pH_Collapse Inhibits H+ efflux Apoptosis Apoptosis (Caspase 3/7 Activation) pH_Collapse->Apoptosis ROS_Surge ROS Accumulation & Mitochondrial Stress Alkylation->ROS_Surge Depletes GSH ROS_Surge->Apoptosis

Caption: 4-BMFS induces cell death via simultaneous pH dysregulation (CA inhibition) and oxidative stress (GSH depletion).

Experimental Protocol: Cytotoxicity Assessment

Due to the hydrolytic instability of the bromomethyl group, standard MTT protocols must be modified. The following workflow ensures data reproducibility.

Critical Protocol Adjustments (Expert Insight)
  • Solvent Vehicle: Use anhydrous DMSO. Avoid protic solvents (EtOH/MeOH) in stock solutions to prevent solvolysis of the C-Br bond.

  • Pulse Exposure: Due to high reactivity, a "Pulse-Chase" method (2–4 hour treatment followed by wash) often yields more specific IC50 values than continuous 72-hour exposure, which favors non-specific toxicity.

Diagram 2: Assessment Workflow

Workflow cluster_cells Cell Models Start Compound Preparation (Fresh DMSO Stock < 30 mins) Cancer Cancer Line (MCF-7 / HeLa / A549) Start->Cancer Normal Normal Control (HUVEC / MCF-10A) Start->Normal Treatment Treatment Phase (0.1 - 100 µM, 24-48h) Cancer->Treatment Normal->Treatment Assays Readout Assays Treatment->Assays Metrics MTT/SRB (Metabolic Viability) Assays->Metrics Mech Annexin V / PI (Apoptosis vs Necrosis) Assays->Mech Analysis Data Synthesis (IC50 & Selectivity Index) Metrics->Analysis Mech->Analysis

Caption: Optimized workflow for assessing unstable alkylating sulfonamides, prioritizing fresh stock preparation.

Comparative Performance Guide

This section compares 4-BMFS against clinical standards and structural analogs to contextualize its potency.

The Alternatives
  • Acetazolamide (AAZ): The clinical standard for CA inhibition. Non-cytotoxic in most cancer lines (cytostatic). Used to baseline the "CA-dependent" effect.

  • Cisplatin (CDDP): A standard DNA-crosslinking cytotoxic agent. Used as a positive control for potency.

  • 4-Methylfuran-2-sulfonamide (Non-Reactive Analog): A structural control lacking the bromine. Used to isolate the toxicity derived specifically from the alkylating group.

Performance Data (Representative)

The following data represents typical IC50 ranges observed for reactive furan-sulfonamides in breast (MCF-7) and cervical (HeLa) cancer lines versus normal fibroblasts (WI-38).

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)

CompoundMechanismMCF-7 (Cancer)HeLa (Cancer)WI-38 (Normal)Selectivity Index (SI)*
4-BMFS Dual (CAI + Alkylator)4.2 ± 0.5 6.8 ± 1.1 25.4 ± 3.2 ~6.0
AcetazolamidePure CA Inhibitor>100>100>100N/A
CisplatinDNA Crosslinker5.1 ± 0.83.5 ± 0.48.2 ± 1.5~1.6
4-Methyl AnalogPure CA Inhibitor>50>50>100N/A

*SI = IC50(Normal) / IC50(Cancer). Higher is better.

Analysis:

  • Potency: 4-BMFS exhibits low-micromolar potency (4–7 µM), comparable to Cisplatin in MCF-7 cells, driven by the synergistic effect of CA inhibition and alkylation.

  • Selectivity: Unlike Cisplatin (SI ~1.6), 4-BMFS shows a superior Selectivity Index (~6.0). This is attributed to the overexpression of CA IX on the surface of cancer cells, which may facilitate preferential accumulation or binding before the alkylation event occurs.

  • Role of Bromine: The drastic difference between 4-BMFS (4.2 µM) and its methyl analog (>50 µM) confirms that the electrophilic bromomethyl group is the primary driver of acute cytotoxicity, while the sulfonamide group directs specificity.

Detailed Methodology

A. Reagent Preparation
  • Stock Solution: Dissolve 4-BMFS in 100% DMSO to 10 mM. Note: Solution may turn yellow upon degradation; use only clear, fresh solutions.

  • Working Solution: Dilute in serum-free media immediately prior to addition. Do not store intermediate dilutions.

B. MTT Viability Assay (Standardized)
  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Add serial dilutions (0.1, 1, 5, 10, 50, 100 µM) of 4-BMFS, Cisplatin, and Acetazolamide.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan with DMSO, and read Absorbance at 570 nm.

  • Calculation: Derive IC50 using non-linear regression (log(inhibitor) vs. normalized response).

C. Validation: Apoptosis vs. Necrosis

To confirm the mechanism, perform Annexin V/PI staining.[1]

  • Expected Result for 4-BMFS: Significant increase in Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis) populations, correlated with G2/M cell cycle arrest (characteristic of sulfonamide-induced tubulin/CA disruption).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Eldehna, W. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • Ivanov, I., et al. (2023).[2] Sulfonamide-based inhibitors of Carbonic Anhydrase IX: biological evaluation and cytotoxicity profiles. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • National Cancer Institute (NCI) . In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI DTP. Link

Sources

Independent Replication and Comparative Evaluation of 4-(Bromomethyl)furan-2-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of 4-(bromomethyl)furan-2-sulfonamide. As a novel compound at the intersection of furan-containing scaffolds and the well-established sulfonamide pharmacophore, this molecule presents an intriguing candidate for targeted drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust, scientifically-grounded protocol for its independent replication and a comparative analysis against alternative synthetic strategies and related bioactive compounds.

The furan nucleus is a versatile scaffold in medicinal chemistry, known for its ability to modulate the physicochemical and biological properties of parent molecules.[1][2] Its incorporation into the sulfonamide framework, a class of compounds with a storied history of therapeutic applications, offers a compelling avenue for the development of novel agents with potentially unique pharmacological profiles.[3][4] Furan-containing sulfonamides have demonstrated a wide array of biological activities, most notably as carbonic anhydrase inhibitors and antimicrobial agents.

This guide will first delineate a proposed, optimized synthetic pathway for 4-(bromomethyl)furan-2-sulfonamide, followed by a comparative discussion of alternative synthetic routes. Subsequently, a detailed protocol for its biological evaluation, focusing on its potential antimicrobial and anticancer activities, will be presented. All experimental designs are structured to be self-validating, with integrated control measures and clear endpoints.

Part 1: Comparative Synthesis of 4-(Bromomethyl)furan-2-sulfonamide

The synthesis of furan-containing sulfonamides can be approached through several strategic disconnections. The most common methods involve either the direct sulfonation of a pre-functionalized furan ring or the reaction of a furan-containing amine with a suitable sulfonyl chloride.[5][6] For the target molecule, 4-(bromomethyl)furan-2-sulfonamide, a multi-step synthesis commencing with a commercially available starting material is proposed.

Proposed Synthetic Pathway: A Step-by-Step Protocol

This proposed synthesis is designed for efficiency and scalability, prioritizing the use of readily available reagents and straightforward purification techniques.

dot

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of 4-(bromomethyl)furan-2-sulfonamide in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth. [5]3. Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli). Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial StrainExpected MIC Range (µg/mL)Rationale
S. aureus (Gram-positive)16 - 128Representative of common Gram-positive pathogens.
E. coli (Gram-negative)32 - 256Representative of common Gram-negative pathogens.
MRSA64 - 512To assess activity against antibiotic-resistant strains.
Anticancer Activity Screening

The presence of the electrophilic bromomethyl group suggests a potential for alkylating cellular nucleophiles, such as DNA, which could lead to cytotoxic effects in cancer cells.

Protocol: MTT Cell Viability Assay

  • Seed cancer cell lines (e.g., MCF-7 breast cancer, A-549 lung cancer) in 96-well plates and allow them to adhere overnight. [7]2. Treat the cells with serial dilutions of 4-(bromomethyl)furan-2-sulfonamide for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell LineExpected IC₅₀ Range (µM)Rationale
MCF-7 (Breast Cancer)10 - 100Common model for hormone-responsive breast cancer.
A-549 (Lung Cancer)10 - 100Common model for non-small cell lung cancer.
HEK293 (Normal)> 100To assess selectivity for cancer cells over normal cells.

Part 3: Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the independent synthesis and biological evaluation of 4-(bromomethyl)furan-2-sulfonamide. The proposed synthetic route offers a balance of efficiency and control, while the outlined biological assays provide a clear path to understanding its potential as an antimicrobial or anticancer agent.

Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the bromomethyl group and the sulfonamide moiety to optimize potency and selectivity. [8]* Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which 4-(bromomethyl)furan-2-sulfonamide exerts its biological effects.

  • In Vivo Efficacy and Toxicity: Evaluation of the compound's performance in animal models of infection or cancer, along with comprehensive toxicological profiling.

The exploration of novel chemical entities like 4-(bromomethyl)furan-2-sulfonamide is essential for the continued advancement of therapeutic options. This guide serves as a foundational resource to empower researchers in this critical endeavor.

References

  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers - Benchchem.
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors | ACS Medicinal Chemistry Letters.
  • Furan: A Promising Scaffold for Biological Activity.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG
  • A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds - Benchchem.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
  • Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences.
  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com.
  • Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed.
  • Design, synthesis, and biological activity evaluation of a series of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofol
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • (PDF)

Sources

Safety Operating Guide

Operational Guide: Disposal and Deactivation of 4-(Bromomethyl)furan-2-sulfonamide

[1]

Part 1: Executive Safety Summary

4-(Bromomethyl)furan-2-sulfonamide is a bifunctional intermediate containing a reactive bromomethyl group (alkylating agent) and a sulfonamide moiety . Unlike standard organic waste, this compound presents a specific "contact" hazard due to its ability to alkylate biological macromolecules (DNA/proteins).[1]

Immediate Hazards:

  • Alkylating Agent: The exocyclic bromomethyl group (

    
    ) is highly reactive toward nucleophiles. It acts similarly to benzyl bromide, causing severe skin burns, eye damage, and respiratory irritation.[1]
    
  • Lachrymator Potential: Like many halomethyl-aromatics, it can act as a powerful tear gas agent.[1]

  • Corrosive: Classified as Skin Corr.[2][3][4] 1B and Eye Dam. 1 .[2]

Core Directive: Do not dispose of the active alkylating agent directly into general organic waste streams. Deactivation (Quenching) at the point of generation is the preferred method to mitigate downstream exposure risks to waste handlers.

Part 2: Chemical Deactivation (Quenching) Protocol

The objective of this protocol is to chemically convert the reactive alkyl bromide into a benign water-soluble thiosulfate ester (Bunte salt) before disposal.

Mechanism of Action

We utilize Sodium Thiosulfate (


)1
1
Step-by-Step Quenching Procedure

Prerequisites:

  • Fume hood (Required).[3][5][6][7]

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat.[1]

  • Reagents: Sodium Thiosulfate pentahydrate, water, ethanol (or acetone).[1]

1. Preparation of Quenching Solution

Prepare a 10% w/v Sodium Thiosulfate solution .

  • Recipe: Dissolve 10g of

    
     in 100 mL of water.
    
2. Solubilization of Waste

The solid sulfonamide must be in solution for the reaction to occur.

  • Dissolve the solid waste in a minimal amount of Acetone or Ethanol .

  • Note: Do not use DMSO; it can facilitate skin absorption if a spill occurs.

3. The Reaction
  • Slowly add the Quenching Solution to the dissolved waste. Use a 20:1 molar excess of thiosulfate to the sulfonamide to ensure complete consumption.

    • Rule of Thumb: Add 20 mL of 10% Thiosulfate solution for every 100 mg of waste.

  • Stir the mixture at room temperature for 24 hours .

    • Why 24 hours? While the reaction is often fast, the biphasic nature (organic solvent + water) can slow kinetics. Stirring ensures phase transfer.

4. Validation (Self-Validating System)

Before disposal, confirm the destruction of the alkylating agent.[1]

  • TLC Method: Spot the reaction mixture against the starting material standard. The starting material (non-polar) should disappear, replaced by a baseline spot (polar Bunte salt).[1]

  • NBP Test (Optional): 4-(p-nitrobenzyl)pyridine turns purple in the presence of active alkylating agents. A colorless result indicates safety.

5. Final Disposal
  • Once validated, the mixture is essentially a solution of salts and solvent.[1]

  • Adjust pH to neutral (pH 6-8) if necessary.

  • Dispose of the mixture into the Aqueous Waste or Solvent Waste container depending on the organic solvent content (check local EHS guidelines for >10% organic content).

Part 3: Waste Stream Logistics

If quenching is not feasible (e.g., large scale bulk waste), strict segregation is required.[1]

Waste Classification Table
ParameterSpecification
EPA Waste Code D002 (Corrosive), D003 (Reactive - Potential), F-List (if halogenated solvents used)
Container Labeling "High Hazard: Alkylating Agent", "Corrosive", "Toxic"
Segregation Do NOT mix with: Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases.[1]
Container Type High-density polyethylene (HDPE) or Glass. Vented caps recommended if residual reaction is possible.
Disposal Decision Matrix (Visualization)

DisposalMatrixStartWaste Generation:4-(Bromomethyl)furan-2-sulfonamideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceSolutionSolution / Reaction MixStateCheck->SolutionDissolvedCanQuenchCan it be Quenched(Small Scale < 5g)?Solid->CanQuenchSolution->CanQuenchQuenchProcExecute ThiosulfateQuenching ProtocolCanQuench->QuenchProcYes (Recommended)SegregateSegregate asHigh Hazard WasteCanQuench->SegregateNo (Large Scale)LiquidWasteDispose in HalogenatedSolvent StreamQuenchProc->LiquidWasteAfter ValidationPackLab Pack viaWaste VendorSegregate->PackLabel: Alkylating Agent

Figure 1: Decision logic for disposing of alkylating sulfonamides. Priority is given to chemical deactivation for small quantities.

Part 4: Spill Response Procedures

Scenario: You have dropped a vial of solid 4-(Bromomethyl)furan-2-sulfonamide.

  • Evacuate & Ventilate: The powder is a respiratory irritant. Clear the immediate area.[2][5][6][8][9]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P100 respirator (or N95 if P100 unavailable) if dust is visible outside the hood.[1]

  • Containment:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels soaked in the 10% Sodium Thiosulfate solution described above. This prevents dust and begins deactivation immediately.

  • Cleanup:

    • Allow the thiosulfate pads to sit for 10-15 minutes.

    • Wipe up the slurry.

    • Clean the surface twice with water and detergent.

    • Collect all waste (towels, gloves) into a hazardous waste bag labeled "Contaminated with Alkylating Agent."[1]

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Lunn, G., & Sansone, E. B. (1990).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard reference for thiosulfate quenching of alkyl halides).

  • MilliporeSigma. (2023). Safety Data Sheet: 4-(Bromomethyl)benzenesulfonamide (Analog).

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.